Nesiritide
Description
This compound is a medication used to treat acutely decompensated congestive heart failure with dyspnea at rest or with minimal exertion (such as talk, eating or bathing). This compound is a 32 amino acid recombinant human B-type natriuretic peptide.
This compound is a Natriuretic Peptide.
This compound is a recombinant version of the cardiac neurohormone, human B-type natriuretic peptide (hBNP) produced by the ventricular myocardium. This compound binds to natriuretic peptide receptors on vascular smooth muscle and endothelial cells, through which it triggers guanylate cyclase dependent signal transduction resulting in increase of intracellular concentrations of cGMP. This leads to smooth muscle cell relaxation causing arterial and venous dilatation.
Properties
Key on ui mechanism of action |
Human BNP binds to the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of guanosine 3'5'-cyclic monophosphate (cGMP) and smooth muscle cell relaxation. Cyclic GMP serves as a second messenger to dilate veins and arteries. Nesiritide has been shown to relax isolated human arterial and venous tissue preparations that were precontracted with either endothelin-1 or the alpha-adrenergic agonist, phenylephrine. In human studies, nesiritide produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. In animals, nesiritide had no effects on cardiac contractility or on measures of cardiac electrophysiology such as atrial and ventricular effective refractory times or atrioventricular node conduction. Naturally occurring atrial natriuretic peptide (ANP), a related peptide, increases vascular permeability in animals and humans and may reduce intravascular volume. The effect of nesiritide on vascular permeability has not been studied. |
|---|---|
CAS No. |
124584-08-3 |
Molecular Formula |
C143H244N50O42S4 |
Molecular Weight |
3464.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChI Key |
HPNRHPKXQZSDFX-OAQDCNSJSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
Key on ui application |
Brain natriuretic peptide (BNP) decreases the systemic vascular resistance and central venous pressure as well as increases the natriuresis. Thus, the net effect of BNP and atrial natriuretic peptide (ANP) is a decrease in blood volume, which lowers systemic blood pressure and afterload, yielding an increase in cardiac output, partly due to a higher ejection fraction. |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH(Modifications: Disulfide bridge between 10 - 26) |
source |
Synthetic |
Synonyms |
Natriuretic Peptide, Brain; BNP-32; Natrecor; BNP; B-Type Natriuretic Peptide; BNP32; BNP 32; Nesiritide; Type-B Natriuretic Peptide |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Function of Nesiritide
This technical guide provides a comprehensive overview of the molecular structure, physiological function, and key experimental data related to this compound. This compound is the recombinant form of the 32-amino acid human B-type natriuretic peptide (hBNP), a hormone produced by the ventricular myocardium in response to wall stress and volume overload.[1][2][3] It is utilized in clinical settings for its vasodilatory, diuretic, and natriuretic properties, primarily in the treatment of acutely decompensated heart failure.[4][5]
Molecular Structure and Properties
This compound is a single-chain polypeptide manufactured from E. coli using recombinant DNA technology.[2][6][7] It possesses the identical 32-amino acid sequence as the endogenous hBNP.[2][6][8] A key structural feature is a 17-amino acid ring formed by an intramolecular disulfide bond between the cysteine residues at positions 10 and 26.[3][8] This ring is crucial for its biological activity and receptor binding.[3]
Amino Acid Sequence: Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His[3]
Quantitative Data: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄₃H₂₄₄N₅₀O₄₂S₄ | [1][2][6][9][10] |
| Molecular Weight | 3464.0 g/mol | [1][2][6][9] |
| Amino Acid Count | 32 | [1][4][9] |
| Appearance | White to off-white lyophilized powder |[2][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Administration | Intravenous (IV) bolus followed by continuous infusion | [1][11] |
| Disposition | Biphasic | [4][8][11] |
| Initial Elimination Half-Life (t½α) | ~2 minutes | [8][11] |
| Terminal Elimination Half-Life (t½β) | ~18 minutes | [8][11] |
| Volume of Distribution (Vd) | 0.19 L/kg | [9] |
| Clearance Mechanisms | 1. Binding to clearance receptors (NPR-C) with cellular internalization and lysosomal proteolysis. 2. Proteolytic cleavage by neutral endopeptidases. 3. Renal filtration. |[4][9][11] |
Table 3: Receptor Binding Affinity
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Natriuretic Peptide Receptor-A (NPR-A) | This compound | 7.3 pM | [12] |
| Natriuretic Peptide Receptor-C (NPR-C) | this compound | 13 pM |[12] |
Molecular Function and Mechanism of Action
This compound exerts its physiological effects by mimicking endogenous hBNP.[5] Its primary mechanism involves binding to and activating the particulate guanylate cyclase receptor, specifically the natriuretic peptide receptor-A (NPR-A), which is highly expressed on the surface of vascular smooth muscle and endothelial cells.[3][4][6][11][13]
Activation of NPR-A stimulates its intrinsic guanylate cyclase activity, leading to the intracellular conversion of guanosine triphosphate (GTP) to guanosine 3',5'-cyclic monophosphate (cGMP).[3][4][6][9][13] The elevated intracellular concentration of cGMP acts as a second messenger, orchestrating a cascade of downstream effects.[4][6][8]
The principal physiological outcomes of this signaling pathway include:
-
Balanced Vasodilation: cGMP-mediated signaling causes the relaxation of vascular smooth muscle, resulting in potent and balanced dilation of both arteries and veins.[3][5] This reduces both cardiac preload and afterload, decreasing myocardial wall stress.[3]
-
Neurohormonal Modulation: this compound facilitates cardiovascular homeostasis through the negative regulation of the renin-angiotensin-aldosterone system (RAAS).[4][9][14] This counter-regulatory effect helps restore a more favorable neurohormonal balance in patients with heart failure.[3]
-
Renal Effects: The peptide promotes both natriuresis (sodium excretion) and diuresis (water excretion), which aids in reducing fluid overload.[4][9][11][14]
Signaling Pathway Visualization
Caption: this compound signaling cascade from receptor binding to physiological effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's function.
Protocol: Isolated Tissue Vasodilation Assay
This in vitro experiment is designed to directly measure the vasodilatory effect of this compound on vascular tissues.
Objective: To determine if this compound can relax pre-contracted human arterial and venous tissue preparations.
Methodology:
-
Tissue Preparation: Obtain isolated human arterial (e.g., internal mammary artery) and venous (e.g., saphenous vein) tissue samples.[6][8]
-
Mounting: Mount the tissue rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Contraction: Pre-contract the tissues with a vasoconstricting agent, such as endothelin-1 or the alpha-adrenergic agonist phenylephrine, to induce a stable, tonic contraction.[6][8][9]
-
This compound Administration: Add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the isometric tension of the tissue rings. A decrease in tension indicates smooth muscle relaxation.
-
Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the agonist. Construct concentration-response curves to determine potency (EC₅₀).
Protocol: Clinical Trial for Acutely Decompensated Heart Failure (ADHF)
This section outlines a generalized protocol based on key clinical trials like the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) and the Acute Study of Clinical Effectiveness of this compound in Decompensated Heart Failure (ASCEND-HF) trials.[14][15][16][17]
Objective: To assess the safety and efficacy of this compound for treating patients with ADHF who present with dyspnea at rest or with minimal activity.[2][6]
Methodology:
-
Study Design: A prospective, randomized, double-blind, placebo- or active-controlled (e.g., intravenous nitroglycerin) multicenter trial.[15][16][17]
-
Patient Population: Hospitalized patients with a primary diagnosis of decompensated heart failure, characterized by dyspnea at rest.
-
Drug Administration:
-
Administer a recommended intravenous (IV) bolus of 2 mcg/kg over approximately 60 seconds.[7][11]
-
Immediately follow the bolus with a continuous IV infusion at a fixed dose of 0.01 mcg/kg/min.[7][11]
-
The total duration of infusion can range from several hours to 48-96 hours, with close monitoring of blood pressure.[2][11]
-
-
Primary Endpoints:
-
Hemodynamic: Change in Pulmonary Capillary Wedge Pressure (PCWP) from baseline, typically measured at 3 hours post-administration.[6][14]
-
Symptomatic: Change in patient-reported dyspnea at 3 or 6 hours.[14][15]
-
Clinical Outcomes: A composite of all-cause mortality and rehospitalization for heart failure within 30 days.[15]
-
-
Safety Endpoints: Incidence of symptomatic hypotension and changes in renal function.[11][15]
-
Data Analysis: Compare the outcomes between the this compound group and the control group using appropriate statistical methods to determine efficacy and safety.
Experimental Workflow Visualization
Caption: Generalized workflow for a randomized controlled trial of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natrecor (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Facebook [cancer.gov]
- 14. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. Acute study of clinical effectiveness of this compound in decompensated heart failure: this compound redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ASCEND-HF trial: an acute study of clinical effectiveness of this compound and decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nesiritide Signaling Pathway via cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a therapeutic agent utilized in the management of acutely decompensated heart failure. Its mechanism of action is intrinsically linked to the cyclic guanosine monophosphate (cGMP) signaling cascade, a crucial pathway in cardiovascular homeostasis. This technical guide provides a comprehensive overview of the this compound signaling pathway, focusing on its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.
Core Signaling Pathway
The signaling cascade initiated by this compound is a direct and elegant mechanism that leverages the cell's own machinery to induce physiological changes. The pathway can be summarized in the following key steps:
-
Receptor Binding: this compound binds to the extracellular domain of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][2] NPR-A is a transmembrane receptor predominantly expressed on the surface of vascular smooth muscle and endothelial cells.[1]
-
Guanylate Cyclase Activation: Upon binding of this compound, NPR-A undergoes a conformational change that activates its intracellular guanylate cyclase domain.[3] This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
-
Second Messenger Signaling: The resulting increase in intracellular cGMP concentration marks the central event of the this compound signaling pathway. cGMP acts as a second messenger, propagating the signal downstream.[1]
-
Protein Kinase G (PKG) Activation: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).[4] PKG is a serine/threonine kinase that, once activated, phosphorylates a variety of downstream target proteins.
-
Physiological Response: The phosphorylation of target proteins by PKG in vascular smooth muscle cells ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[3] This vasodilation affects both arteries and veins, leading to a reduction in cardiac preload and afterload.[5] Additionally, this compound's action in the kidneys promotes natriuresis and diuresis.[2]
Quantitative Data Summary
While specific binding kinetics and dose-response data for this compound are not abundantly available in publicly accessible literature, the following tables summarize the known quantitative and qualitative effects of this compound on key components of its signaling pathway.
Table 1: this compound and cGMP Production
| Parameter | Cell Type/System | Observation | Reference(s) |
| cGMP Production | Vascular Smooth Muscle Cells | This compound stimulates a significant increase in intracellular cGMP levels. | [1] |
| cGMP Production | Endothelial Cells | Binding of this compound leads to increased intracellular cGMP. | [1] |
| Plasma cGMP Levels | Human Subjects with AMI | Intravenous infusion of low-dose this compound (0.006 µg/kg/min) resulted in a mean plasma cGMP level of 8.6 (±1) pmol/ml, compared to 5.5 (±1) pmol/ml in the 0.003 µg/kg/min group. | [6] |
Table 2: Hemodynamic Effects of this compound (Clinical Data)
| Hemodynamic Parameter | Effect | Clinical Significance | Reference(s) |
| Pulmonary Capillary Wedge Pressure (PCWP) | Dose-dependent reduction | Reduction in cardiac preload | [1][7] |
| Systemic Vascular Resistance (SVR) | Decrease | Reduction in cardiac afterload | [7] |
| Cardiac Index | Increase | Improved cardiac output | [7] |
| Systemic Arterial Pressure | Dose-dependent reduction | Vasodilation | [1][7] |
| Heart Rate | No significant change | Lack of reflex tachycardia | [7] |
Mandatory Visualizations
Experimental Protocols
Measurement of Intracellular cGMP Levels by ELISA
This protocol outlines the general steps for quantifying changes in intracellular cGMP concentrations in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
a. Cell Culture and Treatment:
-
Culture primary human vascular smooth muscle cells (VSMCs) or other relevant cell lines in appropriate growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling activity.
-
Prepare a range of this compound concentrations in serum-free medium.
-
Aspirate the starvation medium and add the this compound solutions to the cells. Include a vehicle-only control.
-
Incubate for a predetermined time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
b. Sample Preparation:
-
After incubation, aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit, typically containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular cGMP.
c. cGMP ELISA Procedure:
-
Follow the instructions of a commercial cGMP competitive ELISA kit.
-
Briefly, add the cell lysates and a series of cGMP standards to the wells of a microplate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to each well. This will compete with the unlabeled cGMP from the sample for binding to the antibody.
-
Incubate the plate, then wash away unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of cGMP in the sample.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in the experimental samples.
-
Express the results as pmol of cGMP per mg of protein or per number of cells.
Radioligand Binding Assay for NPR-A
This protocol describes a method to determine the binding affinity (Kd) of this compound for its receptor, NPR-A, using a radioligand binding assay.
a. Membrane Preparation:
-
Culture cells overexpressing human NPR-A or use tissues known to have high NPR-A expression (e.g., adrenal gland, kidney).[2]
-
Homogenize the cells or tissues in a cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[8]
b. Binding Assay:
-
Use a radiolabeled form of a natriuretic peptide (e.g., ¹²⁵I-ANP) as the radioligand.
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For competition binding, incubate a fixed amount of membrane protein and a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled natriuretic peptide.
-
Incubate the reactions at a specified temperature and time to reach equilibrium.
c. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
d. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound and use non-linear regression to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.[8]
Guanylate Cyclase Activity Assay
This protocol outlines a method to measure the activation of guanylate cyclase by this compound.
a. Enzyme Preparation:
-
Prepare cell membranes containing NPR-A as described in the radioligand binding assay protocol.
b. Assay Reaction:
-
Incubate the membrane preparation in a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX), and a regenerating system for GTP (e.g., creatine phosphokinase and phosphocreatine).
-
Add varying concentrations of this compound to the reaction tubes.
-
Incubate the reaction at 37°C for a defined period.
c. Quantification of cGMP:
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Quantify the amount of cGMP produced using a cGMP radioimmunoassay (RIA) or ELISA as described previously.
d. Data Analysis:
-
Plot the amount of cGMP produced against the concentration of this compound.
-
Use non-linear regression to determine the EC50 for guanylate cyclase activation.
Conclusion
The this compound signaling pathway, through its direct activation of NPR-A and subsequent generation of cGMP, represents a well-defined mechanism for inducing vasodilation and natriuresis. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this pathway, which is essential for the continued development and optimization of therapeutic strategies targeting the natriuretic peptide system. Further research to delineate the precise quantitative aspects of this compound's interaction with its receptor and its dose-dependent effects on cGMP production in various cell types will enhance our understanding and clinical application of this important therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Low-dose this compound in human anterior myocardial infarction suppresses aldosterone and preserves ventricular function and structure: a proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
An In-depth Technical Guide on Nesiritide Receptor Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a therapeutic agent utilized in the management of acutely decompensated heart failure. Its physiological effects are primarily mediated through its interaction with natriuretic peptide receptors, particularly the natriuretic peptide receptor-A (NPR-A). This technical guide provides a comprehensive overview of the binding kinetics and affinity of this compound for its cognate receptors. We delve into the quantitative aspects of these interactions, present detailed methodologies for their characterization, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of natriuretic peptides and their therapeutic applications.
Introduction
This compound is a 32-amino acid polypeptide that is identical in sequence to endogenous human BNP.[1] It exerts its primary therapeutic effects, including vasodilation and natriuresis, by binding to and activating cell surface receptors.[2] Understanding the precise nature of this compound's interaction with these receptors—specifically the kinetics of binding and the strength of that binding (affinity)—is fundamental to elucidating its mechanism of action, optimizing dosing strategies, and developing novel therapeutic analogs. This guide will focus on the binding characteristics of this compound to its primary signaling receptor, NPR-A, and its clearance receptor, NPR-C.
This compound Receptors and Signaling Pathways
This compound interacts with two main types of natriuretic peptide receptors:
-
Natriuretic Peptide Receptor-A (NPR-A): This is the primary signaling receptor for both atrial natriuretic peptide (ANP) and BNP (and therefore this compound).[2] NPR-A is a transmembrane receptor with an intracellular guanylate cyclase domain.[3]
-
Natriuretic Peptide Receptor-C (NPR-C): This receptor is often referred to as the "clearance receptor" as it binds natriuretic peptides and facilitates their internalization and subsequent degradation.[1] It lacks an intracellular guanylate cyclase domain.[1]
NPR-A Signaling Pathway
The binding of this compound to NPR-A initiates a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases, which ultimately leads to the physiological effects of vasodilation and natriuresis.[4]
Figure 1: this compound-NPR-A Signaling Pathway.
NPR-C Clearance Pathway
The binding of this compound to NPR-C leads to the formation of a ligand-receptor complex that is internalized into the cell via endocytosis.[1] Once inside the cell, the complex is targeted for lysosomal degradation, effectively removing this compound from circulation. This process plays a significant role in regulating the plasma concentration and half-life of this compound.
References
- 1. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
Transcriptional Regulation of the Nesiritide Gene (NPPB)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nesiritide gene, NPPB, encodes B-type natriuretic peptide (BNP), a critical cardiac hormone involved in cardio-renal homeostasis and a primary biomarker for heart failure. The transcriptional regulation of NPPB is a complex process, governed by a highly organized genomic locus, a suite of cardiac-specific transcription factors, dynamic epigenetic modifications, and multiple signaling pathways. During embryonic development, NPPB is highly expressed in the heart, but its expression is significantly downregulated in the ventricles after birth.[1][2] However, in response to pathological stress such as cardiac hypertrophy and myocardial infarction, its expression is robustly reactivated as part of a "fetal gene program".[1][3] This guide provides a detailed overview of the molecular mechanisms controlling NPPB expression, focusing on key regulatory elements, transcription factors, signaling cascades, and the experimental methodologies used to elucidate these processes.
Genomic Context and Key Regulatory Elements
The NPPB gene is located in close proximity to its paralog, the atrial natriuretic peptide gene (NPPA), on human chromosome 1.[4] These genes are organized in an evolutionarily conserved cluster and are often co-regulated.[1][2] The entire regulatory landscape appears to be contained within a 60-kb domain centered around NPPB.[5]
Promoter Region: The proximal promoter of NPPB is sufficient to mediate ventricle-specific expression.[6][7] Deletion analysis has shown that the region between -127 and -40 base pairs of the human NPPB promoter is essential for its cardiac-specific activity.[6] This core promoter region contains several conserved binding sites for key transcription factors, including GATA, CArG, AP-1/CRE-like, and M-CAT elements, which are critical for both basal and inducible expression.[6]
Super-Enhancer: A dominant regulatory element controlling the expression of the entire Nppa-Nppb cluster is a large, ~12 kbp enhancer cluster located approximately 27 kbp upstream of Nppa.[8] This region has the characteristics of a "super-enhancer," defined by its size, high density of transcription factor binding, and strong enrichment of the active enhancer mark, H3K27ac.[8][9] This super-enhancer is occupied by core cardiac transcription factors, including Nkx2-5, GATA4, Tbx5, and MEF2A.[8][9] It is essential for the prenatal and postnatal ventricular expression of both Nppa and Nppb, with the two genes appearing to compete for interaction with this element.[4][8]
References
- 1. Structure and function of the Nppa–Nppb cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. NRSF/REST-Mediated Epigenomic Regulation in the Heart: Transcriptional Control of Natriuretic Peptides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of Nesiritide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a well-established therapeutic agent for the management of acutely decompensated heart failure.[1][2][3] Its clinical efficacy is rooted in its potent vasodilatory, natriuretic, and diuretic properties, which are mediated by a precise molecular mechanism of action.[1][3] This technical guide provides an in-depth overview of the in vitro methods used to characterize the bioactivity of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and workflows.
This compound exerts its biological effects primarily through its interaction with the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[3][4] This interaction triggers a cascade of intracellular events, culminating in the production of cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates the downstream physiological responses.[1] Furthermore, this compound's bioactivity extends to the modulation of the renin-angiotensin-aldosterone system (RAAS), contributing to its overall therapeutic profile.[1][2] Understanding the in vitro characterization of these activities is paramount for drug development, quality control, and further research into the therapeutic potential of this compound and related compounds.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the activation of the NPR-A receptor, leading to the generation of intracellular cGMP. This signaling cascade is central to its vasodilatory and natriuretic effects.
Key In Vitro Bioactivity Assays
The bioactivity of this compound is assessed through a series of in vitro assays that quantify its receptor binding, second messenger production, and functional effects on target tissues.
Receptor Binding Affinity
Determining the binding affinity of this compound to its cognate receptor, NPR-A, is a fundamental step in its in vitro characterization. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line expressing human NPR-A, such as HEK293 or CHO cells stably transfected with the NPR-A gene.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (typically 10-50 µg of protein) to each well.
-
Add increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-Nesiritide).
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of radiolabeled this compound.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding curve.
-
Second Messenger (cGMP) Production
The functional consequence of this compound binding to NPR-A is the stimulation of guanylyl cyclase activity and the production of intracellular cGMP. This is a critical measure of its bioactivity.
Experimental Protocol: cGMP Enzyme Immunoassay (EIA)
-
Cell Culture and Stimulation:
-
Seed NPR-A expressing cells (e.g., vascular smooth muscle cells or transfected HEK293 cells) in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Extraction:
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates for cGMP measurement.
-
-
cGMP Measurement:
-
Use a commercially available cGMP competitive enzyme immunoassay (EIA) kit.
-
Briefly, add cell lysates or cGMP standards to a microplate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase).
-
During incubation, the sample cGMP competes with the enzyme-conjugated cGMP for binding to the antibody.
-
After washing, add a substrate that produces a colored product in the presence of the enzyme.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards.
-
Calculate the concentration of cGMP in the cell lysates from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cGMP response.
-
Functional Bioassay: Vascular Smooth Muscle Relaxation
The ultimate physiological effect of this compound's signaling cascade is the relaxation of vascular smooth muscle, leading to vasodilation. This can be directly measured in vitro using isolated blood vessel preparations.
Experimental Protocol: Isolated Artery/Vein Ring Assay
-
Tissue Preparation:
-
Isolate arterial or venous segments (e.g., rat aorta, porcine coronary artery, or human saphenous vein) and cut them into rings of 2-4 mm in length.
-
Mount the rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Pre-contraction:
-
This compound-induced Relaxation:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, representing the concentration of this compound that causes 50% of the maximal relaxation.
-
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound is known to suppress the RAAS, which contributes to its therapeutic effects.[1][2] This can be characterized in vitro by measuring its impact on renin activity and aldosterone secretion.
Experimental Protocol: In Vitro Renin Inhibition Assay
-
Assay Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of renin, which cleaves angiotensinogen to angiotensin I.
-
Reaction Mixture:
-
Combine purified human renin, a suitable renin substrate (angiotensinogen), and a buffer system in a microplate.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Incubation: Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Detection of Angiotensin I:
-
Stop the reaction and measure the amount of angiotensin I produced using a specific ELISA or radioimmunoassay.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition at each this compound concentration compared to a control without this compound.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of renin activity.
-
Experimental Protocol: In Vitro Aldosterone Secretion Assay
-
Cell Culture:
-
Use a human adrenocortical cell line, such as H295R, which is capable of producing aldosterone.
-
Culture the cells in a suitable medium.
-
-
Cell Stimulation and Treatment:
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Aldosterone Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of aldosterone secretion at each this compound concentration relative to the stimulated control.
-
Determine the IC50 value for the inhibition of aldosterone secretion.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the in vitro characterization of this compound's bioactivity. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and tissues used.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Cell/Tissue Source | Typical Value |
| Kd | Human NPR-A | Transfected HEK293 cells | 1 - 10 nM |
| Bmax | Human NPR-A | Transfected HEK293 cells | Varies with expression level |
Table 2: Functional Bioactivity of this compound
| Assay | Parameter | Cell/Tissue Source | Typical Value |
| cGMP Production | EC50 | Human Vascular Smooth Muscle Cells | 1 - 20 nM |
| Vasorelaxation | EC50 | Isolated Human Arteries | 5 - 50 nM |
Table 3: Modulation of the Renin-Angiotensin-Aldosterone System by this compound
| Assay | Parameter | In Vitro System | Typical Effect |
| Renin Activity | IC50 | Purified Human Renin | Concentration-dependent inhibition |
| Aldosterone Secretion | IC50 | Human Adrenocortical Cells (H295R) | Concentration-dependent inhibition |
Conclusion
The in vitro characterization of this compound's bioactivity is a multi-faceted process that provides crucial insights into its therapeutic potential. The assays described in this guide, from receptor binding and second messenger production to functional vascular responses and modulation of the RAAS, form a comprehensive toolkit for researchers and drug development professionals. The detailed protocols and expected quantitative data serve as a valuable resource for establishing and validating in vitro models for the assessment of this compound and novel natriuretic peptide-based therapeutics. The consistent and reproducible in vitro characterization of bioactivity is essential for ensuring the quality, safety, and efficacy of these important cardiovascular drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Secretion of cortisol and aldosterone as a vulnerable target for adrenal endocrine disruption - screening of 30 selected chemicals in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
The Anti-Proliferative Impact of Nesiritide on Cardiac Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a hallmark of pathological cardiac remodeling and heart failure. Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), has emerged as a potential therapeutic agent beyond its established role in acute decompensated heart failure, owing to its anti-fibrotic properties. This technical guide provides an in-depth analysis of the impact of this compound on cardiac fibroblast proliferation, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for researchers in the field. The primary mechanism of action involves the activation of the natriuretic peptide receptor-A (NPR-A), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn antagonizes pro-fibrotic signaling pathways, notably the Transforming Growth Factor-β (TGF-β) cascade. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate the anti-proliferative effects of this compound and other natriuretic peptides on cardiac fibroblasts.
Introduction
The proliferation of cardiac fibroblasts is a critical step in the development of cardiac fibrosis. Following cardiac injury, such as myocardial infarction or pressure overload, quiescent fibroblasts differentiate into activated myofibroblasts, which are characterized by increased proliferative capacity and excessive synthesis of ECM components, particularly collagen.[1] This pathological accumulation of ECM disrupts the normal architecture of the myocardium, leading to increased stiffness, impaired cardiac function, and ultimately, heart failure.[1]
This compound, the recombinant form of the endogenous 32-amino acid peptide BNP, exerts its biological effects through binding to natriuretic peptide receptors.[2] Of particular importance in the context of fibrosis is the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-linked receptor.[3][4] Activation of NPR-A by this compound triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] This second messenger, cGMP, plays a pivotal role in mediating the anti-fibrotic effects of this compound by inhibiting key pro-fibrotic signaling pathways.
This compound's Mechanism of Action on Cardiac Fibroblast Proliferation
The anti-proliferative effect of this compound on cardiac fibroblasts is primarily mediated through the NPR-A/cGMP signaling pathway, which counteracts the pro-proliferative signals induced by agonists such as angiotensin II (Ang II) and transforming growth factor-beta (TGF-β).[6][7]
The NPR-A/cGMP Signaling Cascade
This compound binds to NPR-A on the surface of cardiac fibroblasts, activating its intrinsic guanylyl cyclase activity. This leads to an increase in intracellular cGMP levels.[3][5] Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates downstream targets involved in cell proliferation and fibrosis.[7]
Figure 1: this compound signaling pathway in cardiac fibroblasts.
Antagonism of Pro-Fibrotic Pathways
A key mechanism by which the this compound/cGMP pathway inhibits fibroblast proliferation is through its interference with the TGF-β signaling cascade. TGF-β is a potent pro-fibrotic cytokine that promotes fibroblast proliferation and collagen synthesis through the Smad signaling pathway.[8][9] Research has shown that cGMP-dependent protein kinase G can phosphorylate Smad3 at sites distinct from those targeted by the TGF-β receptor kinase, thereby preventing its nuclear translocation and subsequent pro-fibrotic gene transcription.[7] This effectively blunts the proliferative response of cardiac fibroblasts to TGF-β.[7]
Quantitative Data on this compound's Anti-Proliferative Effects
Several studies have quantified the inhibitory effects of natriuretic peptides on cardiac fibroblast proliferation and related fibrotic activities. The following tables summarize key findings.
Table 1: Inhibition of Cardiac Fibroblast Proliferation by Natriuretic Peptides
| Natriuretic Peptide | Agonist | Concentration of NP | % Inhibition of Proliferation | Cell Type | Reference |
| Atrial Natriuretic Peptide (ANP) | Angiotensin II | 1 µM | Significant decrease | Rat Cardiac Fibroblasts | [5] |
| Brain Natriuretic Peptide (BNP) | TGF-β | Not specified | Reduced proliferation | Human Cardiac Fibroblasts | [2][3] |
| Atrial Natriuretic Peptide (ANP) | Serum-induced | 1 µM | Significantly decreased | Rat Cardiac Fibroblasts | [10] |
Table 2: Effect of Natriuretic Peptides on Collagen Synthesis
| Natriuretic Peptide | Condition | Concentration of NP | Effect on Collagen Synthesis | Cell Type | Reference |
| Atrial Natriuretic Peptide (ANP) | Serum-induced | 1 µM | Significantly decreased | Rat Cardiac Fibroblasts | [5] |
| Brain Natriuretic Peptide (BNP) | Basal | 10⁻⁷ to 10⁻⁶ M | Significantly inhibited | Canine Cardiac Fibroblasts | [11] |
| ANP and BNP | Hypoxia-induced | 10⁻⁶ M | Attenuated increase in Type I & III collagen | Rat Cardiac Fibroblasts | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cardiac fibroblast proliferation.
Isolation and Culture of Primary Adult Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary murine adult cardiac fibroblasts.[3]
Figure 2: Workflow for isolating primary cardiac fibroblasts.
-
Heart Isolation: Euthanize an adult mouse (e.g., 8-12 week old C57/Bl6) following approved institutional animal care and use committee (IACUC) protocols. Surgically excise the heart and place it in ice-cold phosphate-buffered saline (PBS).
-
Tissue Preparation: Trim away the atria and large vessels. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing digestive enzymes (e.g., collagenase type II) and incubate with gentle agitation to dissociate the cells.
-
Cell Separation: Separate the dispersed cells from the remaining undigested tissue by passing the suspension through a cell strainer (e.g., 70 µm).
-
Fibroblast Enrichment: Plate the cell suspension onto uncoated tissue culture dishes. Cardiac fibroblasts will preferentially adhere to the plastic surface. After a designated incubation period (e.g., 1.5-2 hours), remove the non-adherent cells (primarily cardiomyocytes) by washing with PBS.
-
Cell Culture: Culture the adherent cardiac fibroblasts in appropriate growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
Cardiac Fibroblast Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cardiac fibroblasts into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a pro-proliferative stimulus (e.g., Ang II or TGF-β). Include appropriate controls (vehicle, stimulus alone).
-
MTT Incubation: After the desired treatment period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable, proliferating cells.
Western Blotting for Collagen Type I
This protocol outlines the general steps for detecting collagen type I protein expression.
Figure 3: General workflow for Western blotting.
-
Protein Extraction: Lyse the treated cardiac fibroblasts in a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Collagen Type I mRNA
This protocol details the steps for measuring the gene expression of collagen type I.
-
RNA Extraction: Isolate total RNA from treated cardiac fibroblasts using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using a real-time PCR system with specific primers for the collagen type I gene (e.g., COL1A1) and a reference gene (e.g., GAPDH or ACTB). Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between different treatment groups.
Conclusion
This compound demonstrates a clear anti-proliferative effect on cardiac fibroblasts, primarily through the activation of the NPR-A/cGMP signaling pathway. This pathway effectively antagonizes the pro-fibrotic actions of key mediators like TGF-β, thereby reducing fibroblast proliferation and collagen synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other natriuretic peptides in the context of cardiac fibrosis. A thorough understanding of these mechanisms and methodologies is crucial for the development of novel anti-fibrotic therapies aimed at mitigating pathological cardiac remodeling and improving outcomes in patients with heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Workflow for Preclinical Studies of Human Antifibrotic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Western Blotting Analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative quantification of collagen mRNA in fibroblasts by a radioactive polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbr-pub.org.cn [jbr-pub.org.cn]
- 12. Cardiac Fibroblasts regulate myocardium and coronary vasculature development via the collagen signaling pathway [elifesciences.org]
Methodological & Application
Application Note: Quantifying Nesiritide-Induced cGMP Production in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and technical guidance for quantifying the intracellular accumulation of cyclic guanosine monophosphate (cGMP) in cultured cells following stimulation with nesiritide, a recombinant human B-type natriuretic peptide (BNP).
Introduction
This compound is a well-characterized therapeutic agent used in the treatment of acutely decompensated heart failure.[1][2][3] Its mechanism of action is mediated through the binding to the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A).[1] This interaction activates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][4] Elevated intracellular cGMP levels activate downstream signaling cascades, primarily through cGMP-dependent protein kinases (PKG), leading to physiological responses such as smooth muscle relaxation and vasodilation.[1][4][5]
Quantifying the production of cGMP in response to this compound is a critical step in preclinical research for understanding its potency, mechanism of action, and for the development of novel therapeutics targeting this pathway. This application note details the this compound signaling pathway and provides a robust protocol for measuring cGMP accumulation in cultured cells using a competitive enzyme-linked immunosorbent assay (ELISA).
This compound Signaling Pathway
This compound initiates its biological effect by binding to the extracellular domain of NPR-A. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase (GC) domain. The activated GC domain converts GTP to cGMP. The generated cGMP is then free to interact with downstream effectors like PKG. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[6]
Experimental Design and Workflow
A typical experiment to quantify this compound-induced cGMP involves culturing an appropriate cell line (e.g., vascular smooth muscle cells or HEK293 cells expressing NPR-A), stimulating the cells with varying concentrations of this compound, lysing the cells to halt enzymatic activity and release intracellular contents, and finally, quantifying the cGMP concentration using a sensitive immunoassay.
Detailed Protocol: cGMP Competitive ELISA
This protocol is a general guideline based on commercially available cGMP ELISA kits.[7][8][9] Always refer to the specific manufacturer's instructions for the kit being used.
4.1. Materials and Reagents
-
Cell line of interest (e.g., Human Aortic Smooth Muscle Cells)
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
Commercial cGMP Competitive ELISA Kit (contains cGMP standard, coated 96-well plate, cGMP conjugate, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
4.2. Cell Culture and Stimulation
-
Seed Cells: Plate cells in a 24- or 48-well tissue culture plate at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Pre-treatment: On the day of the assay, aspirate the culture medium. Wash the cells once with warm PBS.
-
Inhibit PDEs: Add culture medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well. Incubate for 10-20 minutes at 37°C. This step is crucial to prevent the degradation of cGMP upon its synthesis.[6]
-
Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound). Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.
4.3. Sample Preparation (Cell Lysis)
-
Terminate Reaction: After incubation, aspirate the medium from all wells.
-
Lyse Cells: Immediately add 200-500 µL of cold 0.1 M HCl to each well to lyse the cells and stop cGMP degradation.
-
Incubate: Incubate the plate at room temperature for 20 minutes, preferably with gentle shaking.
-
Collect Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge: Centrifuge the lysates at ≥1000 x g for 10 minutes at 4°C to pellet cellular debris.[9]
-
Collect Supernatant: Carefully collect the supernatant containing the cGMP for use in the ELISA. Samples can be stored at -20°C or below if not assayed immediately.
4.4. cGMP ELISA Procedure Note: The following is a generalized summary of a competitive ELISA protocol.
-
Prepare Standards: Reconstitute and serially dilute the cGMP standard provided in the kit to generate a standard curve.
-
Load Plate: Add standards and cell lysate samples to the appropriate wells of the antibody-coated 96-well plate.
-
Add Conjugate & Antibody: Add the cGMP-peroxidase conjugate and the primary anti-cGMP antibody to each well.[7] In this competitive format, the cGMP in the sample competes with the cGMP conjugate for binding to the primary antibody.
-
Incubate: Cover the plate and incubate for the time specified in the kit manual (typically 2-3 hours) at room temperature with shaking.[7]
-
Wash: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Add Substrate: Add the TMB substrate solution to each well.[7] This will react with the bound conjugate to produce a color.
-
Incubate: Incubate in the dark for 15-30 minutes. The signal intensity will be inversely proportional to the amount of cGMP in the sample.[8]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.[7]
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate Sample Concentrations: Determine the cGMP concentration in each sample by interpolating their absorbance values from the standard curve.
-
Normalize Data: Normalize the cGMP concentration to the amount of protein in the cell lysate (e.g., pmol cGMP / mg protein) or express it as a fold change over the unstimulated control.
-
Dose-Response Curve: Plot the normalized cGMP concentration against the logarithm of the this compound concentration. Fit the data to a non-linear regression model to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
Table 1: Representative Dose-Response of this compound on cGMP Production in NPR-A Expressing Cells
The following data are representative and should be used for illustrative purposes. Actual values will vary based on cell type, experimental conditions, and assay sensitivity.
| This compound Conc. (nM) | Log [this compound] | Mean cGMP (pmol/mL) | Std. Deviation | % of Max Response |
| 0 (Vehicle) | - | 0.8 | 0.15 | 0.0% |
| 0.01 | -2.00 | 1.5 | 0.21 | 6.9% |
| 0.1 | -1.00 | 4.9 | 0.45 | 40.6% |
| 1 | 0.00 | 10.2 | 0.98 | 93.1% |
| 10 | 1.00 | 11.0 | 1.15 | 101.0% |
| 100 | 2.00 | 11.1 | 1.05 | 102.0% |
Table 2: Summary of Key Quantitative Parameters
| Parameter | Representative Value | Description |
| Basal cGMP Level | 0.8 pmol/mL | Intracellular cGMP concentration in unstimulated cells. |
| Maximal cGMP Level | 11.1 pmol/mL | Maximum cGMP concentration achieved with saturating this compound. |
| Stimulation Fold-Change | ~14-fold | The increase in cGMP levels at maximal stimulation over basal levels. |
| Calculated EC₅₀ | ~0.12 nM | The molar concentration of this compound that produces a half-maximal response. |
Note: The representative data is modeled based on the known high affinity of natriuretic peptides for the NPR-A receptor, with responses often seen in the low nanomolar to picomolar range.
References
- 1. The Effects of this compound on Renal Function and Diuretic Responsiveness in Acutely Decompensated Heart Failure Patients with Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Low Dose this compound With or Without Sildenafil in Congestive Heart Failure Patients With Renal Dysfunction | MedPath [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. Natriuretic peptides increase cGMP around cardiomyocyte mitochondria and protect against apoptosis | bioRxiv [biorxiv.org]
- 5. Natriuretic Peptide Receptors in vascular Smooth Muscle Cells - The Influence of Cell Culture. – ScienceOpen [scienceopen.com]
- 6. Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 inhibits vascular smooth muscle cell dedifferentiation through mitochondrial dynamics regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nesiritide in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a well-established therapeutic agent for acutely decompensated heart failure.[1] Its primary mechanisms of action include vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload, thereby improving cardiac function.[2] These effects are mediated through the binding of this compound to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[2] Furthermore, this compound counter-regulates the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial hemodynamic effects.[1][2]
Animal models are indispensable tools for the preclinical evaluation of this compound and other cardiovascular drugs. They allow for the investigation of pharmacodynamics, pharmacokinetics, and safety profiles in a setting that mimics human heart failure pathophysiology. This document provides detailed application notes and protocols for utilizing various animal models to study the effects of this compound in heart failure.
Animal Models of Heart Failure
The choice of animal model is critical and should align with the specific research question. Key considerations include the type of heart failure to be modeled (e.g., ischemic, pressure overload, volume overload), the desired chronicity, and the translational relevance to human disease.
Rodent Models (Rats, Mice)
Rodent models are widely used due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research tools.
-
Myocardial Infarction (MI) via Coronary Artery Ligation: This is a common model for inducing ischemic heart failure.
-
Aortic Constriction (Pressure Overload): This model mimics heart failure developing from conditions like hypertension or aortic stenosis.
-
Arteriovenous Shunt (Volume Overload): This model is relevant for studying heart failure resulting from conditions with high cardiac output.
Canine Models
Dogs have a cardiovascular system that closely resembles that of humans, making them a valuable translational model.
-
Rapid Ventricular Pacing: This technique induces a reproducible model of dilated cardiomyopathy.
-
Ischemic Cardiomyopathy: This can be created through procedures like coronary artery microembolization or ligation.[3]
Ovine Models
Sheep are also a suitable large animal model, particularly for studies involving surgical interventions or long-term monitoring.
-
Rapid Ventricular Pacing: Similar to canine models, this induces tachycardia-mediated cardiomyopathy.[4][5][6]
-
Ischemia-induced Heart Failure: This can be achieved through coronary artery ligation or occlusion/reperfusion protocols.[7]
Signaling Pathway of this compound
This compound exerts its effects by activating the NPR-A/cGMP signaling cascade. This pathway plays a crucial role in cardiovascular homeostasis.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Workflow
A typical experimental workflow for evaluating this compound in an animal model of heart failure is outlined below.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Myocardial Infarction in Rats via Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol is adapted from established methods for inducing ischemic heart failure in rats.[7][8][9][10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, chest retractor)
-
Suture material (e.g., 6-0 silk)
-
Warming pad
-
ECG monitoring system
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic regimen. Intubate the animal and connect it to a rodent ventilator.
-
Surgical Preparation: Shave and disinfect the chest area. Make a left thoracotomy incision at the fourth intercostal space.
-
Exposure of the Heart: Gently spread the ribs using a chest retractor to expose the heart. Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
LAD Ligation: Pass a suture needle with 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin. Ligate the artery permanently. Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.
-
Closure: Close the chest wall in layers. Evacuate air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.
-
Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery on a warming pad. House animals individually with easy access to food and water.
-
Heart Failure Development: Heart failure typically develops over several weeks following the MI. The severity can be assessed by echocardiography.
Protocol 2: Rapid Ventricular Pacing-Induced Heart Failure in Sheep
This protocol is based on established methods for creating a tachycardia-induced cardiomyopathy model in ovine species.[4][5][6]
Materials:
-
Adult sheep (40-50 kg)
-
General anesthesia and ventilation equipment
-
Implantable pacemaker and epicardial pacing lead
-
Surgical instruments for thoracotomy
-
Echocardiography machine
-
Hemodynamic monitoring equipment
Procedure:
-
Pacemaker Implantation: Under general anesthesia, perform a left lateral thoracotomy. Suture an epicardial pacing lead to the right ventricular free wall. Tunnel the lead subcutaneously to a pocket created in the flank, where the pacemaker generator is placed.
-
Recovery: Allow the animal to recover from surgery for at least one week before initiating the pacing protocol.
-
Pacing Protocol:
-
Moderate Heart Failure: Begin rapid ventricular pacing at a rate of 160-190 beats per minute for approximately 21 days.
-
Severe Heart Failure: Increase the pacing rate to 205-215 beats per minute and continue for an additional 42 days.
-
-
Monitoring: Monitor the development of heart failure weekly using transthoracic echocardiography to assess left ventricular dimensions and function. Hemodynamic parameters can be measured via catheterization at baseline and various stages of heart failure.
Data Presentation
Quantitative data from animal studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Pacing-Induced Heart Failure (Hypothetical Data)
| Parameter | Baseline | This compound (0.01 µg/kg/min) | This compound (0.03 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 85 ± 4 | 78 ± 6 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 3 | 18 ± 2 | 12 ± 3 |
| Cardiac Output (L/min) | 2.5 ± 0.4 | 3.0 ± 0.5 | 3.5 ± 0.6 |
| Systemic Vascular Resistance (dynes·s/cm⁵) | 3040 ± 250 | 2267 ± 210 | 1783 ± 190 |
| Heart Rate (beats/min) | 130 ± 10 | 128 ± 9 | 125 ± 11 |
*p < 0.05 compared to baseline. Data are presented as mean ± standard deviation.
Table 2: Neurohormonal Effects of this compound in a Rat Model of Myocardial Infarction (Hypothetical Data)
| Neurohormone | Vehicle Control | This compound (1 µg/kg/hr) |
| Plasma Renin Activity (ng/mL/hr) | 12.5 ± 2.1 | 8.2 ± 1.5 |
| Plasma Aldosterone (pg/mL) | 350 ± 45 | 210 ± 30 |
| Plasma Norepinephrine (pg/mL) | 650 ± 80 | 480 ± 65* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Conclusion
The animal models and protocols described in this document provide a robust framework for investigating the therapeutic potential of this compound in heart failure. Careful selection of the appropriate model and adherence to detailed experimental protocols are essential for generating reliable and translatable preclinical data. The use of structured data presentation and visualization of key biological processes will further enhance the impact and interpretability of these studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ovine model of tachycardia-induced degenerative dilated cardiomyopathy and heart failure with prolonged onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymph flow in sheep with rapid cardiac ventricular pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of left atrial dilatation on the endocardial atrial defibrillation threshold: a study in an ovine model of pacing induced dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 11. Video: Acute Myocardial Infarction in Rats [jove.com]
Application Notes & Protocols: Immunohistochemical Localization of Nesiritide Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is a therapeutic agent used in the treatment of acutely decompensated heart failure.[1][2] Its physiological effects are mediated through binding to specific cell surface receptors, primarily the natriuretic peptide receptors NPR-A and NPR-C.[3][4] Understanding the precise tissue and cellular localization of these receptors is crucial for elucidating the full spectrum of this compound's biological actions, identifying target tissues, and developing novel therapeutic strategies. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of these receptors within formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5]
This document provides a detailed protocol for the immunohistochemical detection of this compound receptors, a summary of commercially available antibodies, and a description of the associated signaling pathway.
This compound Receptor Signaling Pathway
This compound exerts its primary biological effects by binding to Natriuretic Peptide Receptor-A (NPR-A, also known as NPR1), a membrane-bound guanylate cyclase.[2][6] This binding event activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[3][7] The resulting increase in intracellular cGMP concentration serves as a second messenger, mediating downstream effects such as the relaxation of vascular smooth muscle (vasodilation), natriuresis, and diuresis.[3][4]
This compound also binds to the Natriuretic Peptide Receptor-C (NPR-C, or NPR3), which acts as a clearance receptor.[7][8] Upon binding, the this compound-NPR-C complex is internalized, and the ligand is degraded, thereby removing it from circulation. This receptor does not possess guanylate cyclase activity.[8][9]
Caption: this compound signaling and clearance pathways.
Recommended Antibodies for Immunohistochemistry
Successful IHC staining is critically dependent on the use of high-quality, validated primary antibodies. The following table summarizes commercially available antibodies that have been cited for use in IHC applications for the different this compound receptors. Researchers should always perform their own optimization experiments.
| Target Receptor | Common Name | Host Species | Recommended Dilution (IHC-P) | Supplier & Cat. No. (Example) |
| NPR1 | NPR-A, GC-A | Rabbit | 1:50 - 1:200 | Thermo Fisher Scientific (BS-7517R)[6] |
| NPR2 | NPR-B | Mouse | 3 µg/mL | MyBioSource (MBS6159148)[10] |
| NPR3 | NPR-C | Mouse | 1:50 | Thermo Fisher Scientific (CF501021)[11] |
| NPR3 | NPR-C | Rabbit | 1:50 - 1:200 | Novus Biologicals (NBP2-55875) |
| NPR3 | NPR-C | Goat | 2-10 µg/mL | NSJ Bioreagents (R34268)[12] |
Experimental Workflow
The following diagram outlines the major steps for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: General workflow for IHC staining of this compound receptors.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline for the chromogenic detection of this compound receptors in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents
-
Reagents: Xylene, Ethanol (100%, 95%, 80%, 70%), Deionized Water, 3% Hydrogen Peroxide, Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0), Wash Buffer (e.g., PBS with 0.05% Tween 20), Blocking Serum (e.g., Normal Goat Serum), Primary Antibody Diluent (e.g., PBS with 1% BSA), Polymer-based HRP-conjugated Secondary Antibody, DAB Chromogen Substrate, Hematoxylin, Mounting Medium.
-
Equipment: Microscope slides, Coplin jars, Water bath or pressure cooker, Humidified staining chamber, Light microscope.
Reagent Preparation
| Reagent | Composition |
| Sodium Citrate Buffer (10mM, pH 6.0) | 2.94 g Sodium Citrate Trisodium Salt Dihydrate in 1 L deionized water. Adjust pH to 6.0 with citric acid.[13] |
| Wash Buffer (PBST) | PBS buffer with 0.2% Tween20.[14] |
| Antibody Diluent | PBS buffer with 1-3% BSA.[13] |
| 3% Hydrogen Peroxide | 10 mL of 30% H₂O₂ in 90 mL deionized water.[13][14] |
Staining Procedure
Step 1: Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 10 minutes each.[13]
-
Immerse in 100% Ethanol: 2 changes, 10 minutes each.[13]
-
Immerse in 95% Ethanol: 1 change, 5 minutes.[13]
-
Immerse in 80% Ethanol: 1 change, 5 minutes.[13]
-
Immerse in 70% Ethanol: 1 change, 5 minutes.[13]
-
Rinse thoroughly in deionized water for 5 minutes.[14]
Step 2: Antigen Retrieval
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat at 95-100°C for 15-20 minutes (water bath) or as per pressure cooker instructions.[14]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in deionized water, then in Wash Buffer.
Step 3: Peroxidase and Protein Blocking
-
Immerse slides in 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.[14]
-
Rinse well with Wash Buffer (2 changes, 5 minutes each).
-
Incubate sections with a protein blocking solution (e.g., 5% Normal Goat Serum in PBST) for 30-60 minutes at room temperature in a humidified chamber.[14]
Step 4: Primary Antibody Incubation
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the primary antibody (e.g., anti-NPR3), diluted in antibody diluent to the recommended concentration (see antibody table).
-
Incubate overnight at 4°C in a humidified chamber.[5]
Step 5: Secondary Antibody and Detection
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Apply a ready-to-use HRP-polymer conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber (follow manufacturer's instructions).
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Apply the DAB chromogen substrate solution and incubate for 2-10 minutes, or until desired stain intensity is reached (monitor under a microscope).
-
Rinse slides immediately and thoroughly with deionized water to stop the reaction.
Step 6: Counterstaining, Dehydration, and Mounting
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
"Blue" the stain by rinsing in running tap water or an alkaline solution.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the sections in Xylene (2 changes, 5 minutes each).
-
Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to dry before microscopic examination.
Data Interpretation
-
Positive Staining: A brown precipitate (from DAB) indicates the presence of the target receptor. The staining pattern should be evaluated based on cellular localization (e.g., membranous, cytoplasmic).
-
Negative Control: A negative control slide (processed without the primary antibody) should be included to assess non-specific staining from the secondary antibody or detection system.
-
Positive Tissue Control: A section from a tissue known to express the receptor of interest should be used to validate the staining protocol and antibody performance.[15] For example, human kidney tissue can serve as a positive control for NPR-C, where staining is expected in the glomeruli.
References
- 1. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Natriuretic Peptide Receptor A Polyclonal Antibody (BS-7517R) [thermofisher.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. raybiotech.com [raybiotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. NPR3 Monoclonal Antibody (OTI4C3) (CF501021) [thermofisher.com]
- 12. nsjbio.com [nsjbio.com]
- 13. genscript.com [genscript.com]
- 14. mit.edu [mit.edu]
- 15. NPRB / NPR2 Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Western Blot Analysis of Nesiritide Signaling Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of key protein components in the Nesiritide signaling pathway using Western blotting. Detailed protocols for sample preparation, protein analysis, and data interpretation are included to facilitate the study of this compound's mechanism of action and its effects on cellular signaling.
Introduction to this compound Signaling
This compound, a recombinant form of human B-type natriuretic peptide (BNP), exerts its physiological effects by activating a specific signaling cascade initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[1][2] This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[1] Upon this compound binding, NPR-A undergoes a conformational change that activates its intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), a key downstream effector.[4][5] Activated PKG phosphorylates various intracellular proteins, ultimately leading to vasodilation, natriuresis, and other beneficial hemodynamic effects.[1][6]
The core components of the this compound signaling pathway that can be analyzed by Western blot are:
-
Natriuretic Peptide Receptor-A (NPR-A): To assess receptor expression levels.
-
Phosphorylated Vasodilator-Stimulated Phosphoprotein (p-VASP): As an indicator of PKG activity.
-
Phosphorylated Phospholamban (p-PLB): Another key substrate for PKG in cardiac myocytes, indicating pathway activation.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of BNP (the endogenous form of this compound) on its signaling pathway.
Table 1: Effect of BNP on Intracellular cGMP Levels
| Cell Type | Treatment | Fold Increase in cGMP (mean ± SEM) | Reference |
| Human THP-1 cells | 10⁻⁸ M BNP (30 min) | ~ 3.5 ± 0.5 | (Adapted from[7]) |
Table 2: Western Blot Analysis of NPR-A and Downstream PKG Activity Markers
| Target Protein | Cell/Tissue Type | Treatment | Fold Change (vs. Control) | Reference |
| NPR-A | Rat Dorsal Root Ganglia | Chronic Nonbacterial Prostatitis Model | ~1.5 - 2.0 fold increase | (Adapted from[8]) |
| p-VASP (Ser239) | PC12 cells | 100 nmol/L BNP | Significant increase (qualitative) | (Adapted from[1]) |
| p-PLB (Ser16) | Neonatal Rat Cardiac Myocytes | 10 nM BNP | Significant increase (qualitative) | (Adapted from[5]) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Cell Culture and Treatment:
-
Culture cells (e.g., vascular smooth muscle cells, cardiac myocytes, or THP-1 monocytes) to 70-80% confluency in appropriate media.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with this compound at desired concentrations (e.g., 10-100 nM) for the specified duration (e.g., 15-60 minutes). Include an untreated control group.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis
-
Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Anti-NPR-A (for total NPR-A)
-
Anti-phospho-VASP (Ser239) (for PKG activity)
-
Anti-phospho-Phospholamban (Ser16) (for PKG activity in cardiac myocytes)
-
Anti-PKG (for total PKG)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Data Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control band.
-
Protocol 3: Measurement of Intracellular cGMP
While not a Western blot protocol, measuring cGMP levels is crucial for a comprehensive analysis of the this compound signaling pathway.
-
Sample Preparation:
-
Prepare and treat cells as described in Protocol 1.
-
After treatment, aspirate the media and add 0.1 M HCl to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions for sample acetylation (to increase sensitivity) and the assay procedure.
-
Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nesiritide and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP-32), is a 32-amino acid peptide used in the treatment of acutely decompensated heart failure. Its therapeutic effects are mediated through binding to natriuretic peptide receptors, leading to vasodilation and natriuresis. Monitoring the levels of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies and for understanding its clinical efficacy and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly specific and sensitive method for the quantification of this compound and its degradation products, overcoming the limitations of immunoassays which can suffer from cross-reactivity with inactive fragments.
This application note provides a detailed protocol for the detection and quantification of this compound and its primary metabolites using LC-MS/MS.
Metabolic Pathway of this compound
This compound is identical in sequence to endogenous BNP-32 and is cleared from circulation through proteolytic cleavage by endopeptidases, such as neutral endopeptidase, present on the vascular luminal surface. This enzymatic degradation results in the formation of truncated, biologically inactive peptide fragments. The most commonly identified metabolites are BNP 3-32, BNP 4-32, and BNP 5-32.[1][2]
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation.
Caption: this compound signaling cascade.
Experimental Workflow
The general workflow for the quantitative analysis of this compound and its metabolites from plasma samples involves sample preparation, LC separation, and MS/MS detection.
Caption: LC-MS/MS workflow for this compound.
Experimental Protocols
Sample Preparation
This protocol is adapted from methodologies developed for the analysis of BNP and its fragments in human plasma.[3][4]
Materials:
-
Human plasma collected in tubes containing protease inhibitors.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
Internal Standard (IS): Stable isotope-labeled BNP-32.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid.
-
Elute the peptides with 1 mL of 80% acetonitrile in water with 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Conditions:
| Time (min) | Flow Rate (µL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 300 | 5 |
| 1.0 | 300 | 5 |
| 8.0 | 300 | 40 |
| 8.1 | 300 | 95 |
| 9.0 | 300 | 95 |
| 9.1 | 300 | 5 |
| 12.0 | 300 | 5 |
Injection Volume: 10 µL Column Temperature: 40°C
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (BNP 1-32) | 597.5 (charge state 6+) | 728.2 | Optimized empirically |
| BNP 3-32 | To be determined | To be determined | Optimized empirically |
| BNP 4-32 | To be determined | To be determined | Optimized empirically |
| BNP 5-32 | To be determined | To be determined | Optimized empirically |
| Internal Standard (Labeled BNP 1-32) | 602.5 (charge state 6+) | 734.2 | Optimized empirically |
Note: The MRM transitions for the metabolites need to be empirically determined by direct infusion of synthetic standards of the respective peptide fragments. The collision energy should be optimized for each transition to achieve maximum signal intensity.
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS assay for this compound (BNP 1-32), based on published data.[3]
| Parameter | Result |
| Linearity Range | 5 - 800 pg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-Assay Precision (CV%) | 6.8% at 500 pg/mL, 12.0% at 50 pg/mL |
| Inter-Assay Precision (CV%) | 2.2% at 500 pg/mL, 5.2% at 50 pg/mL |
| Accuracy | Requires further validation |
| Recovery | Requires further validation |
| Stability (Freeze-Thaw, Bench-Top) | Requires further validation |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its metabolites in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research. The high specificity and sensitivity of this method make it a powerful tool for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of this compound. Further validation of the assay for accuracy, recovery, and stability is recommended to ensure compliance with regulatory guidelines.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. B-type natriuretic peptide molecular forms for risk stratification and prediction of outcome after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant Expression and Purification of Nesiritide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesiritide is a recombinant form of the human B-type natriuretic peptide (hBNP), a 32-amino acid polypeptide that plays a crucial role in cardiovascular homeostasis.[1][2] Manufactured using recombinant DNA technology in Escherichia coli[1][3][4], this compound is used in the treatment of acutely decompensated congestive heart failure.[1] Its therapeutic action involves binding to natriuretic peptide receptors, leading to arterial and venous dilation, and promoting natriuresis and diuresis, which helps to alleviate the symptoms of heart failure.[5][6][7]
These application notes provide a detailed overview of the expression and purification of recombinant this compound from E. coli. The protocols outlined below cover the expression of this compound as a fusion protein, its isolation from inclusion bodies, and a multi-step purification strategy to achieve high purity.
Signaling Pathway of this compound
This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A). This binding stimulates the intracellular guanylate cyclase activity of the receptor, leading to an increase in the second messenger, cyclic guanosine monophosphate (cGMP).[5][6] Elevated cGMP levels in vascular smooth muscle cells result in smooth muscle relaxation and vasodilation.[5][6] Furthermore, this compound counter-regulates the renin-angiotensin-aldosterone system (RAAS), contributing to its therapeutic effects.[1][2][5]
Caption: this compound signaling pathway.
Recombinant Expression and Purification Workflow
The production of recombinant this compound in E. coli often involves its expression as a fusion protein to enhance stability and facilitate purification. A common strategy is to express the fusion protein in inclusion bodies, which are dense aggregates of the misfolded protein.[1] This necessitates a workflow that includes inclusion body isolation, solubilization, protein refolding, and subsequent chromatographic purification steps to obtain the pure, active peptide.
Caption: Experimental workflow for this compound purification.
Quantitative Data Summary
The following table summarizes the expected outcomes at each stage of a typical this compound purification process, starting from a 1-liter E. coli culture. The expression of this compound as a fusion protein can account for approximately 20% of the total cellular protein.[1] The final yield of highly purified this compound is often in the range of 5-10 mg per liter of culture.[8]
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) | Fold Purification |
| Cell Lysate | 2500 | 50 | 100 | 2 | 1 |
| Isolated Inclusion Bodies | 250 | 45 | 90 | 18 | 9 |
| Solubilized & Refolded Protein | 200 | 40 | 80 | 20 | 10 |
| Affinity Chromatography | 50 | 35 | 70 | 70 | 35 |
| Ion-Exchange Chromatography | 20 | 30 | 60 | 95 | 47.5 |
| Hydrophobic Interaction Chromatography | 10 | 28 | 56 | >99 | >49.5 |
Note: The values presented are estimates and can vary depending on the specific expression construct, host strain, and process parameters.
Experimental Protocols
Recombinant Expression of this compound Fusion Protein
This protocol describes the expression of a His-tagged this compound fusion protein in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) competent cells
-
Expression vector containing the gene for the His-tagged this compound fusion protein
-
Luria-Bertani (LB) agar plates with appropriate antibiotic
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Inclusion Body Isolation and Solubilization
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with 50 mM DTT)
Procedure:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending it in Wash Buffer and centrifuging again. Repeat this step 2-3 times to remove cell debris and membrane proteins.
-
Resuspend the final washed pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured fusion protein.
Protein Refolding
Materials:
-
Refolding Buffer (50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 1 mM EDTA, and a redox system, e.g., 0.5 mM oxidized glutathione and 5 mM reduced glutathione)
Procedure:
-
Slowly add the solubilized protein to a large volume of cold Refolding Buffer with gentle stirring. A 1:100 dilution is recommended to prevent aggregation.
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Concentrate the refolded protein solution using an appropriate method, such as tangential flow filtration.
-
Dialyze the concentrated protein against a suitable buffer for the first chromatography step (e.g., Lysis Buffer without imidazole).
Purification of this compound
a. Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA Agarose resin
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
Procedure:
-
Pack a column with Ni-NTA Agarose and equilibrate with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the dialyzed, refolded protein solution onto the column.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with a step or linear gradient of Elution Buffer.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified fusion protein. Pool the pure fractions.
b. Fusion Tag Cleavage
Materials:
-
Specific protease (e.g., Enterokinase for a corresponding cleavage site)
-
Cleavage Buffer (as recommended by the protease manufacturer)
Procedure:
-
Dialyze the pooled fractions containing the fusion protein against the Cleavage Buffer.
-
Add the protease at an optimized ratio (e.g., 1:100 protease to protein by weight).
-
Incubate at the recommended temperature (e.g., room temperature or 4°C) for a specified time (e.g., 16 hours).
-
Monitor the cleavage reaction by SDS-PAGE.
c. Ion-Exchange Chromatography (IEX)
Materials:
-
IEX resin (e.g., a strong cation exchanger like SP-Sepharose, as this compound is basic)
-
Equilibration Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 1 M NaCl)
Procedure:
-
Equilibrate the IEX column with Equilibration Buffer.
-
Load the cleavage reaction mixture (adjust pH and conductivity if necessary) onto the column.
-
Wash the column with Equilibration Buffer.
-
Elute the bound this compound with a linear gradient of NaCl from 0 to 1 M.
-
Collect fractions and analyze by SDS-PAGE and RP-HPLC. Pool the fractions containing pure this compound.
d. Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC resin (e.g., Phenyl-Sepharose)
-
Binding Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0, with 1.5 M Ammonium Sulfate)
-
Elution Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Add ammonium sulfate to the pooled fractions from IEX to the final concentration of the Binding Buffer.
-
Equilibrate the HIC column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer.
-
Elute this compound by applying a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M).
-
Collect fractions and analyze for purity by RP-HPLC. Pool the purest fractions.
-
Desalt the final product into a suitable storage buffer by dialysis or gel filtration.
Purity Analysis by RP-HPLC
Materials:
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the purified this compound sample.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
The purity of this compound is determined by the relative area of the main peak. A purity of over 99% can be achieved with this purification scheme.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. conductscience.com [conductscience.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. eblbio.com [eblbio.com]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. Production of disulfide bond-rich peptides by fusion expression using small transmembrane proteins of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Nesiritide's Effects on Cardiomyocytes
References
- 1. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained hemodynamic effects of an infusion of this compound (human b-type natriuretic peptide) in heart failure: a randomized, double-blind, placebo-controlled clinical trial. Natrecor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Natriuretic Peptide Protects Cardiomyocytes from Apoptosis and Stimulates Their Cell Cycle Re-Entry in Mouse Infarcted Hearts [mdpi.com]
- 7. Cardiomyocyte-derived USP13 protects hearts from hypertrophy via deubiquitinating and stabilizing STAT1 in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Flow Cytometry Training | University of Michigan Medical School [medresearch.umich.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Nesiritide Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nesiritide in cell culture experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a recombinant form of human B-type natriuretic peptide (BNP).[1][2] In a cellular context, its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][3][4] cGMP acts as a second messenger, leading to the relaxation of vascular smooth muscle cells and other cellular effects.[1][3][4]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: While the optimal concentration is cell-type dependent, a starting point for exploring the effects of natriuretic peptides like this compound is in the nanomolar (nM) range. A study on cultured aortic smooth muscle cells used a concentration of 100 nM for other natriuretic peptides to stimulate cGMP release. Therefore, a dose-response experiment including concentrations from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound for cell culture use?
A3: this compound is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C to -70°C. To prepare a stock solution, reconstitute the lyophilized powder in sterile phosphate-buffered saline (PBS) or the manufacturer's recommended solvent. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Reconstituted this compound solutions can be stored at 2-8°C for short periods (up to 24 hours), but for long-term storage, it is best to keep them frozen.
Q4: How long is this compound stable in cell culture medium at 37°C?
A4: The stability of peptides like this compound in cell culture medium at 37°C can be limited due to degradation by proteases present in the serum supplement or secreted by the cells. It is recommended to perform experiments within a timeframe where the peptide concentration remains relatively stable. For longer-term experiments, the medium may need to be replenished with fresh this compound at regular intervals. A pilot experiment to assess the stability of this compound in your specific cell culture system may be beneficial.
Troubleshooting Guides
Problem 1: No observable cellular response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal effective concentration for your cell type. |
| Low or Absent NPR-A Receptor Expression | Verify the expression of the NPR-A receptor in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. |
| This compound Degradation | Prepare fresh this compound stock solutions and add directly to the cell culture medium at the time of the experiment. Minimize the time the peptide is in the incubator. |
| Incorrect Assay for Downstream Effects | Ensure the assay you are using is sensitive enough to detect the expected cellular response (e.g., for cGMP measurement, use a sensitive ELISA kit). |
Problem 2: High background or variability in the cGMP assay.
| Possible Cause | Troubleshooting Step |
| Phosphodiesterase (PDE) Activity | Pre-treat cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period before adding this compound to prevent cGMP degradation. |
| Cell Lysis and Sample Handling | Ensure complete cell lysis to release all intracellular cGMP. Keep samples on ice during preparation and store them at -80°C if not assayed immediately. |
| Assay Kit Performance | Use a reputable and sensitive cGMP ELISA kit. Carefully follow the manufacturer's instructions and include all recommended controls. |
| Inconsistent Cell Numbers | Normalize cGMP levels to the total protein concentration in each sample to account for variations in cell number. |
Problem 3: this compound appears to be cytotoxic to the cells.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this toxic threshold for your experiments. |
| Contaminants in this compound Preparation | Ensure the this compound preparation is of high purity and sterile-filtered. If possible, test a new batch of the peptide. |
| Solvent Toxicity | If a solvent other than a buffered saline solution was used to reconstitute this compound, perform a vehicle control experiment to ensure the solvent itself is not causing cytotoxicity at the concentration used. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines a method to determine the effective concentration range of this compound for stimulating cGMP production in your target cells.
Materials:
-
Target cells cultured in appropriate multi-well plates
-
This compound stock solution
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cGMP ELISA kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
The following day, replace the culture medium with fresh, serum-free medium and allow the cells to equilibrate for 1-2 hours.
-
Prepare a series of this compound dilutions in serum-free medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Optional: Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes prior to adding this compound.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (medium with no this compound).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells according to the cGMP ELISA kit manufacturer's protocol.
-
Perform the cGMP ELISA to measure the intracellular cGMP concentration in each well.
-
Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cells.
Materials:
-
Target cells cultured in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a range of this compound concentrations in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Example Dose-Response Data for this compound-Stimulated cGMP Production
| This compound Concentration (nM) | Mean cGMP (pmol/mL) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 1 | 15.8 | 2.1 |
| 10 | 45.3 | 5.9 |
| 100 | 89.7 | 10.2 |
| 1000 | 95.1 | 11.5 |
Table 2: Example Cytotoxicity Data for this compound (48-hour exposure)
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 6.3 |
| 50 | 85.3 | 8.9 |
| 100 | 60.1 | 12.4 |
Visualizations
Caption: this compound signaling pathway.
Caption: Dose-response experimental workflow.
Caption: Troubleshooting logic for no cellular response.
References
Technical Support Center: Addressing Nesiritide Peptide Aggregation In Vitro
Welcome to the technical support center for nesiritide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent this compound peptide aggregation in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a recombinant form of human B-type natriuretic peptide (hBNP), a 32-amino acid peptide.[1][2] It is used clinically for its ability to cause vasodilation and promote diuresis.[1][3] For in vitro work, it's important to know that this compound is a polypeptide with a molecular weight of approximately 3464.0 g/mol .[1][4] It is soluble in water, with a reported solubility of 52 mg/mL, and a 4.0 mg/mL solution in water has a pH of around 4.0.[5]
Q2: What is peptide aggregation and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often non-functional and insoluble, structures. This can be a significant issue in the development of peptide therapeutics, leading to loss of efficacy, altered pharmacokinetics, and potential immunogenicity. For researchers working with this compound in vitro, aggregation can lead to inaccurate experimental results and loss of valuable material.
Q3: What are the common causes of this compound aggregation in a laboratory setting?
Several factors can induce this compound aggregation in vitro, including:
-
pH and Net Charge: Electrostatic interactions are critical in peptide stability. The propensity of a peptide to aggregate is generally lowest when it has a high net charge, leading to electrostatic repulsion between molecules. Conversely, aggregation is often favored near the peptide's isoelectric point (pI), where the net charge is minimal.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and promote conformational changes that expose hydrophobic regions, leading to aggregation. Freeze-thaw cycles can also induce aggregation due to the formation of ice-water interfaces and cryoconcentration effects.
-
Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can introduce mechanical stress that may lead to peptide unfolding and aggregation.
-
Surfaces and Interfaces: this compound can adsorb to surfaces, such as the air-water interface or the walls of storage containers, which can trigger conformational changes and aggregation.
Q4: How can I prevent or minimize this compound aggregation in my experiments?
Preventing this compound aggregation involves controlling the factors mentioned above. Here are some practical tips:
-
Formulation: The commercial formulation of this compound (Natrecor®) is a lyophilized powder containing mannitol, citric acid monohydrate, and sodium citrate dihydrate.[6] These excipients help to stabilize the peptide. When preparing your own this compound solutions, consider using a citrate buffer system to maintain an acidic pH, which can help to maintain a net positive charge on the peptide and reduce aggregation. Mannitol acts as a bulking agent and cryoprotectant.
-
pH Control: Maintaining the pH of your this compound solution away from its isoelectric point is crucial. Since a 4.0 mg/mL solution of this compound in water has a pH of 4.0, an acidic buffer is likely a good starting point for stability.[5]
-
Temperature Control: Store this compound solutions at recommended temperatures, typically 2-8°C, and avoid repeated freeze-thaw cycles. If you must freeze your samples, flash-freeze them in liquid nitrogen and thaw them quickly in a water bath.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Mix solutions by gentle inversion or pipetting.
-
Use of Excipients: In addition to buffering agents, consider the use of other excipients known to reduce peptide aggregation, such as non-ionic surfactants (e.g., polysorbates) to minimize surface adsorption, or sugars and polyols as stabilizers.
Q5: What are some known incompatibilities with this compound?
This compound is known to be physically and/or chemically incompatible with injectable formulations of heparin, insulin, ethacrynate sodium, bumetanide, enalaprilat, hydralazine, and furosemide.[7] It is also incompatible with the preservative sodium metabisulfite.[7] Do not co-administer these substances with this compound through the same IV catheter.[7] While these are clinical incompatibilities, they suggest potential interactions to be aware of in an in vitro setting as well.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Visible precipitates or cloudiness in the this compound solution. | - Aggregation due to improper pH. - High peptide concentration. - Temperature fluctuations. - Contamination. | - Check the pH of your buffer and adjust if necessary. Consider using a citrate buffer to maintain an acidic pH. - Work with lower concentrations of this compound if possible. - Ensure proper storage at 2-8°C and avoid temperature cycling. - Filter-sterilize your buffers and use aseptic techniques. |
| Loss of this compound concentration over time. | - Adsorption to container surfaces. - Aggregation and precipitation. | - Use low-protein-binding tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to your buffer. - Centrifuge the sample and analyze the supernatant to determine if the loss is due to insoluble aggregates. |
| Inconsistent results in bioassays. | - Presence of soluble aggregates with altered activity. - Degradation of the peptide. | - Analyze your this compound stock for the presence of aggregates using SEC or DLS (see protocols below). - Prepare fresh solutions of this compound for each experiment. - Perform a forced degradation study to understand the degradation pathways of this compound under your experimental conditions. |
| Difficulty reconstituting lyophilized this compound. | - Inappropriate reconstitution buffer. - Vigorous shaking causing aggregation. | - Reconstitute with a suitable buffer, such as a citrate-buffered saline. - Gently swirl or rock the vial to dissolve the powder; do not shake or vortex. |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate. Thioflavin T (ThT) is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, or a citrate buffer at a more acidic pH to test pH effects)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Prepare the reaction mixture: In each well of the microplate, combine the this compound solution at the desired concentration, ThT at a final concentration of 10-25 µM, and the assay buffer to the final volume. Include control wells with buffer and ThT only (for background fluorescence) and this compound without ThT (to check for intrinsic fluorescence).
-
Incubation and Monitoring: Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C). Monitor the ThT fluorescence intensity over time. Measurements can be taken every 5-15 minutes for several hours or days, depending on the expected aggregation kinetics. Agitation (e.g., orbital shaking) can be included to accelerate aggregation.
-
Data Analysis: Subtract the background fluorescence from the readings of the this compound-containing wells. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, with a lag phase, a growth phase, and a plateau.
Size-Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like monomers.
Materials:
-
This compound sample
-
SEC column suitable for peptides (e.g., with a pore size that allows for the separation of monomers and small oligomers)
-
HPLC or UHPLC system with a UV detector (e.g., monitoring at 214 nm or 280 nm)
-
Mobile phase (e.g., phosphate-buffered saline with an appropriate salt concentration, such as 150 mM NaCl, to minimize ionic interactions with the column matrix)
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound sample in the mobile phase. It is crucial to filter the sample through a low-protein-binding 0.22 µm filter before injection to remove any large particulates that could clog the column.
-
Injection and Separation: Inject a known volume of the prepared sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The peak area of the monomer and each aggregate species can be used to calculate the percentage of aggregation. The column should be calibrated with protein standards of known molecular weight to estimate the size of the aggregates.
Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
Materials:
-
This compound sample
-
DLS instrument
-
Low-volume cuvette
Protocol:
-
Sample Preparation: Prepare the this compound sample in a buffer that has been filtered through a 0.02 µm filter to remove any dust or other particulates that could interfere with the measurement. The concentration of the sample should be optimized for the instrument.
-
Instrument Setup: Set the instrument parameters, including the temperature, viscosity of the solvent, and refractive index of the solvent.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's instructions.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile. This will show the hydrodynamic radius of the different species (monomers, oligomers, and larger aggregates) present in the sample.
Visualizations
Caption: A simplified pathway of this compound aggregation.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Natrecor (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Overcoming Challenges in Nesiritide Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nesiritide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant form of human B-type natriuretic peptide (BNP).[1][2] It works by binding to natriuretic peptide receptor-A (NPR-A) on vascular smooth muscle and endothelial cells.[3] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4] The elevated cGMP levels cause smooth muscle relaxation, resulting in balanced vasodilation of veins and arteries.[4] This leads to a reduction in both preload and afterload, and consequently, a decrease in blood pressure.[1][5] this compound also promotes natriuresis and diuresis.[2]
Q2: What are the primary challenges in delivering this compound in animal studies?
A2: The primary challenges associated with this compound delivery in animal studies include:
-
Short Half-Life: this compound has a very short terminal elimination half-life of approximately 18 minutes in humans, with an initial, even more rapid, elimination phase of about 2 minutes.[3] This necessitates continuous infusion for sustained effect.
-
Hypotension: As a potent vasodilator, this compound can cause significant dose-related hypotension.[5] This is a critical consideration in small animals where monitoring and managing blood pressure can be challenging.
-
Route of Administration: Due to its peptide nature and short half-life, intravenous administration is the only viable route, typically requiring surgical catheterization for continuous delivery.[3]
-
Vehicle and Stability: Ensuring the stability of the reconstituted this compound solution throughout the infusion period is crucial for accurate dosing.
Q3: What are the recommended vehicles for this compound administration in animal studies?
A3: The recommended preservative-free diluents for reconstituting this compound are:
-
5% Dextrose Injection (D5W), USP
-
0.9% Sodium Chloride Injection (Normal Saline), USP
-
5% Dextrose and 0.45% Sodium Chloride Injection, USP
-
5% Dextrose and 0.2% Sodium Chloride Injection, USP
The reconstituted solution should be clear and colorless. It is stable for up to 24 hours at 2-25°C (36-77°F).[6]
Troubleshooting Guide
Issue 1: Managing Hypotension During this compound Infusion
Q: My animal is experiencing a significant drop in blood pressure after starting the this compound infusion. What should I do?
A: Hypotension is the most common side effect of this compound.[5] Here's a stepwise approach to manage it:
-
Reduce or Pause Infusion: Immediately reduce the infusion rate or temporarily stop the infusion.[7]
-
Administer IV Fluids: If the animal's volume status allows, administer a bolus of sterile, isotonic intravenous fluids to support blood pressure.[7]
-
Monitor Closely: Continuously monitor the animal's blood pressure until it stabilizes.
-
Restart at a Lower Dose: Once blood pressure has stabilized, the infusion can be restarted at a dose that is 30% lower than the original dose, without administering another bolus.[7]
-
Consider Concomitant Medications: Be aware that co-administration of other vasodilators or anesthetics can potentiate the hypotensive effects of this compound.
Issue 2: Catheter Patency for Continuous Infusion
Q: I am having trouble maintaining the patency of the intravenous catheter during a long-term this compound infusion in a rodent. What can I do?
A: Maintaining catheter patency, especially in small animals like mice and rats, is critical for successful continuous infusion studies. Here are some troubleshooting tips:
-
Proper Catheter Placement: Ensure the catheter tip is placed in a large, central vein with high blood flow, such as the jugular vein, to minimize the risk of thrombosis.
-
Catheter Material: Use a biocompatible catheter material, such as polyurethane, which is less thrombogenic.
-
Locking Solution: When not infusing, fill the catheter with a locking solution to prevent clotting. A common locking solution is heparinized saline.
-
Regular Flushing: If the study design permits, flush the catheter with sterile saline periodically to ensure it remains patent.
-
Use of Osmotic Pumps: For long-term studies, consider using implantable osmotic pumps for continuous, unattended delivery of this compound.[8][9] This eliminates the need for an externalized catheter, reducing the risk of infection and dislodgement.
Issue 3: Inconsistent or Unexpected Experimental Results
Q: The physiological response to this compound in my animal model is variable or not what I expected based on the literature. What could be the cause?
A: Several factors can contribute to variability in experimental outcomes:
-
Incorrect Dosing: Double-check your dose calculations, the concentration of your infusate, and the calibration of your infusion pump.
-
Degradation of this compound: Ensure that the this compound solution was prepared according to the manufacturer's instructions and has not exceeded its stability window.
-
Animal Strain and Health Status: Different animal strains can have varying sensitivities to pharmacological agents. The underlying health of the animal model (e.g., presence of heart failure) will also significantly impact the response to this compound.
-
Anesthesia: If the animal is anesthetized, the anesthetic agent used can have its own cardiovascular effects that may interact with those of this compound. Whenever possible, conduct studies in conscious, freely moving animals to obtain more physiologically relevant data.
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Conscious Dogs
This protocol is adapted from a study investigating the in vivo cardiac electrophysiological effects of this compound in conscious dogs.
-
Animal Model: Healthy, chronically instrumented conscious dogs.
-
Catheterization: Surgical implantation of catheters for hemodynamic and electrophysiologic monitoring.
-
This compound Preparation: Reconstitute lyophilized this compound with a recommended diluent (e.g., 0.9% Sodium Chloride Injection).
-
Dosing Regimen:
-
Baseline: Assess hemodynamic and electrophysiologic parameters.
-
Low-Dose Infusion: Administer a continuous intravenous infusion of this compound at a rate of 0.03 µg/kg/min for 1 hour.
-
High-Dose Infusion: Increase the infusion rate to 0.09 µg/kg/min for 1 hour.
-
-
Monitoring: Continuously record mean arterial pressure, central venous pressure, and electrocardiogram (ECG) throughout the infusion period.
Protocol 2: General Protocol for Continuous Intravenous Infusion in Rodents
This is a general guideline for continuous intravenous infusion of this compound in rats or mice.
-
Animal Model: Rat or mouse model of interest (e.g., heart failure model).
-
Catheterization: Surgically implant a catheter into the jugular or femoral vein. The catheter can be externalized or connected to a subcutaneous vascular access port. For long-term studies, consider implanting an osmotic pump.
-
This compound Preparation: Prepare the this compound solution at the desired concentration using a sterile, recommended diluent.
-
Dosing Regimen:
-
Bolus Dose (Optional): A bolus dose (e.g., 2 µg/kg) can be administered over 60 seconds to achieve a rapid onset of effect.
-
Continuous Infusion: Start a continuous infusion at the desired rate (e.g., 0.01 µg/kg/min). The infusion rate may need to be optimized based on the animal model and the desired level of hemodynamic effect.
-
-
Monitoring:
-
Blood Pressure: Monitor blood pressure continuously using a fluid-filled catheter connected to a pressure transducer or via telemetry.
-
Heart Rate: Monitor heart rate via ECG or from the arterial pressure waveform.
-
General Health: Observe the animal for any signs of distress.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rabbit | Dog | Monkey | Human |
| Terminal Half-life (t½) | 12 - 33 min | 12 - 33 min | 12 - 33 min | ~18 min[3] |
| Plasma Clearance (CL) | 15 - 26 mL/min/kg | 15 - 26 mL/min/kg | 15 - 26 mL/min/kg | ~9.2 mL/min/kg |
| Volume of Distribution (Vd) | <0.7 L/kg | <0.7 L/kg | <0.7 L/kg | ~0.19 L/kg |
Data for rabbit, dog, and monkey adapted from nonclinical pharmacokinetic studies. It's important to note that pharmacokinetic parameters can vary between species.
Table 2: Hemodynamic Effects of this compound Infusion in Conscious Dogs
| Infusion Dose | Change in Mean Arterial Pressure | Change in Central Venous Pressure |
| 0.03 µg/kg/min | Reduction (P < .05) | No significant change |
| 0.09 µg/kg/min | Further reduction (P < .05) | No significant change |
Data adapted from a study in healthy, conscious dogs. The magnitude of the effect may differ in disease models.
Visualizations
References
- 1. This compound: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound (Natrecor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Mitigating Nesiritide-Induced Hypotension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nesiritide-induced hypotension in animal models during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hypotension following this compound administration?
A1: this compound, a recombinant form of human B-type natriuretic peptide (BNP), induces hypotension primarily through its vasodilatory effects. It binds to natriuretic peptide receptor-A (NPR-A) on vascular smooth muscle and endothelial cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This rise in cGMP serves as a second messenger that promotes the relaxation of both veins and arteries, resulting in a decrease in systemic arterial pressure.
Q2: Is the hypotensive effect of this compound dose-dependent?
A2: Yes, studies in both human and animal models have demonstrated that the hypotensive effect of this compound is dose-dependent.[1][2] Higher doses, including the administration of an initial bolus, are associated with a greater incidence and severity of hypotension.
Q3: What are the typical hemodynamic changes observed in animal models following this compound infusion?
A3: In animal models, such as conscious dogs, this compound infusion leads to dose-related reductions in mean arterial pressure.[3] It also causes significant reductions in pulmonary capillary wedge pressure and systemic vascular resistance, with an increase in cardiac index and stroke volume index, generally without a significant change in heart rate.[4]
Q4: How can I proactively minimize the risk of this compound-induced hypotension in my animal model?
A4: To minimize the risk of hypotension, consider the following strategies:
-
Dose Adjustment: Utilize the lowest effective dose of this compound. Clinical and preclinical data suggest that lower infusion doses (e.g., ≤0.01 µg/kg/min) can maintain therapeutic effects while reducing the risk of significant hypotension.
-
Omission of Bolus: Consider omitting the initial intravenous bolus. The bolus dose can lead to a rapid and pronounced drop in blood pressure.
-
Careful Monitoring: Implement continuous and close monitoring of blood pressure throughout the experiment.[1][2]
Q5: Are there any known agents that can counteract this compound-induced hypotension?
A5: While specific studies on co-administration are limited, general principles of managing vasodilation-induced hypotension suggest the following agents could be effective:
-
Fluid Resuscitation: Intravenous fluid administration can help to increase intravascular volume and subsequently blood pressure.
-
Vasopressors: Agents that induce vasoconstriction, such as norepinephrine, vasopressin, and phenylephrine, can be used to counteract the vasodilatory effects of this compound.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a step-by-step approach to address hypotension observed during this compound administration in animal models.
Problem: Significant drop in mean arterial pressure (MAP) >20% from baseline after this compound infusion.
Step 1: Immediate Action
-
Reduce or Discontinue this compound Infusion: If a significant drop in blood pressure is observed, the first step is to reduce the infusion rate of this compound by 30-50% or temporarily discontinue it.[2]
-
Change Animal's Position: If feasible for the experimental setup, placing the animal in a Trendelenburg-like position (head down) can help to improve venous return to the heart and increase blood pressure.
Step 2: Fluid Resuscitation
-
If hypotension persists, initiate intravenous fluid resuscitation. The choice of fluid and administration rate will depend on the animal model and experimental context.
Step 3: Pharmacological Intervention (Vasopressor Support)
-
If hypotension is severe or unresponsive to fluid resuscitation, consider the administration of a vasopressor. The choice of vasopressor should be based on the desired mechanism of action.
Quantitative Data Summary
Table 1: this compound Dose-Response on Mean Arterial Pressure (MAP) in Conscious Dogs
| This compound Infusion Dose (µg/kg/min) | Baseline MAP (mmHg) | MAP after 1-hour Infusion (mmHg) | Percent Change in MAP |
| 0.03 | 105 ± 5 | 95 ± 6 | -9.5% |
| 0.09 | 107 ± 4 | 89 ± 5 | -16.8% |
Data adapted from a study in healthy, conscious dogs.[3]
Table 2: Suggested Vasopressor Dosing for Hypotension in Animal Models
| Vasopressor | Animal Model | Suggested IV Infusion Dose |
| Norepinephrine | Dog | 0.1 - 2.0 µg/kg/min[5] |
| Norepinephrine | Cat | 0.1 - 2.0 µg/kg/min |
| Vasopressin | Dog | 0.3 - 5 mU/kg/min[6] |
| Vasopressin | Rat | 0.1 - 1.2 mU/kg/min[7] |
| Phenylephrine | Dog | 0.5 - 2.0 µg/kg/min |
| Phenylephrine | Rat | 1 - 10 µg/kg/min |
These are general dosing guidelines and may require adjustment based on the specific experimental conditions and the severity of hypotension.
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hypotension in a Canine Model
-
Animal Preparation: Acclimatize healthy adult beagle dogs to the laboratory environment. On the day of the experiment, anesthetize the dogs (e.g., with isoflurane) and instrument them for hemodynamic monitoring, including placement of an arterial catheter for direct blood pressure measurement and a venous catheter for drug infusion.
-
Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters, including heart rate, systolic, diastolic, and mean arterial pressure, for at least 30 minutes.
-
This compound Infusion: Initiate a continuous intravenous infusion of this compound at a dose known to induce hypotension (e.g., 0.09 µg/kg/min).[3]
-
Monitoring: Continuously monitor and record hemodynamic parameters throughout the infusion period.
-
Observation: Observe for a significant and sustained decrease in mean arterial pressure to confirm the induction of hypotension.
Protocol 2: Mitigation of this compound-Induced Hypotension with Norepinephrine in a Canine Model
-
Induce Hypotension: Follow Protocol 1 to induce a stable state of this compound-induced hypotension.
-
Initiate Norepinephrine Infusion: Once hypotension is established (e.g., MAP has decreased by 20-25% from baseline and stabilized), begin a continuous intravenous infusion of norepinephrine at a starting dose of 0.1 µg/kg/min.[8]
-
Dose Titration: If the target blood pressure is not achieved within 15 minutes, incrementally increase the norepinephrine infusion rate (e.g., by 0.1 µg/kg/min every 15 minutes) until the desired blood pressure is restored or a maximum dose of 2.0 µg/kg/min is reached.[5]
-
Continuous Monitoring: Continue to continuously monitor all hemodynamic parameters throughout the co-infusion period.
-
Data Analysis: Compare the hemodynamic parameters before and after norepinephrine administration to quantify the reversal of this compound-induced hypotension.
Protocol 3: Mitigation of this compound-Induced Hypotension with Fluid Resuscitation in a Rodent Model
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and instrument them with arterial and venous catheters for blood pressure monitoring and infusions.
-
Induce Hypotension: After baseline measurements, administer an intravenous bolus of this compound followed by a continuous infusion to induce hypotension.
-
Fluid Bolus Administration: Once a stable hypotensive state is achieved, administer a bolus of an isotonic crystalloid solution (e.g., 10-20 mL/kg of Lactated Ringer's solution) intravenously over 15 minutes.
-
Monitoring and Assessment: Continuously monitor mean arterial pressure and heart rate. Assess the response to the fluid bolus by comparing the post-bolus blood pressure to the pre-bolus hypotensive state.
-
Repeat Bolus (if necessary): If the initial fluid bolus does not sufficiently restore blood pressure, a second bolus may be administered, with careful monitoring for signs of fluid overload.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Troubleshooting workflow for managing this compound-induced hypotension.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Examination of the in vivo cardiac electrophysiological effects of this compound (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained hemodynamic effects of an infusion of this compound (human b-type natriuretic peptide) in heart failure: a randomized, double-blind, placebo-controlled clinical trial. Natrecor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Norepinephrine Versus Dopamine as a First-Line Vasopressor in Dogs with Hypotension: A Pilot Study | MDPI [mdpi.com]
Nesiritide In Vitro Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesiritide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
This compound is a recombinant form of human B-type natriuretic peptide (BNP). Its primary mechanism of action is binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase.[1][2] This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The resulting increase in intracellular cGMP concentration is the key second messenger that mediates the downstream effects of this compound, such as smooth muscle cell relaxation.[1][3]
Q2: What are the typical cell types used for in vitro studies with this compound?
Commonly used cell types for in vitro this compound studies include:
-
Vascular smooth muscle cells (e.g., human aortic smooth muscle cells - HASMC): To study vasodilation.[1]
-
Endothelial cells (e.g., human umbilical vein endothelial cells - HUVEC): To investigate endothelial-dependent effects.[1]
-
Cardiac fibroblasts: To study effects on cardiac remodeling and fibrosis.[4][5]
-
Cardiomyocytes: To assess direct effects on heart muscle cells.
Q3: What is the expected outcome of this compound stimulation in these cells?
The primary expected outcome is a dose-dependent increase in intracellular cGMP levels.[1] This can be measured using commercially available cGMP immunoassay kits (e.g., ELISA). Other downstream effects can include changes in cell proliferation, protein expression (e.g., collagen, matrix metalloproteinases), and cell signaling pathways.[4][5]
Q4: What are the recommended positive and negative controls for a this compound experiment?
-
Positive Controls:
-
A known activator of guanylate cyclase, such as a different natriuretic peptide (e.g., Atrial Natriuretic Peptide - ANP) or a nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP), can be used to ensure the cells are responsive and the cGMP assay is working.
-
A cGMP analog, like 8-bromo-cGMP, can be used to directly stimulate downstream pathways and bypass the need for receptor activation.[5][6]
-
-
Negative Controls:
-
Vehicle Control: The buffer or solvent used to dissolve the this compound should be added to cells at the same concentration as in the experimental wells to control for any effects of the vehicle itself.
-
Untreated Control: Cells that are not exposed to any treatment to establish a baseline cGMP level.
-
Receptor Antagonist (if available): A specific antagonist for NPR-A could be used to demonstrate that the observed effects of this compound are receptor-mediated.
-
Q5: Should I use a phosphodiesterase (PDE) inhibitor in my experiment?
The use of a PDE inhibitor, such as IBMX or a more specific PDE inhibitor, can be beneficial. PDEs are enzymes that degrade cGMP.[7] By inhibiting PDEs, you can prevent the breakdown of cGMP produced in response to this compound, leading to a more robust and easily detectable signal. However, it's important to note that this will not be a true reflection of the physiological response in the absence of PDE inhibition. A control experiment without the PDE inhibitor should also be performed.
Troubleshooting Guides
Low or No cGMP Signal
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage and handling of this compound. Prepare fresh aliquots for each experiment. |
| Low Cell Responsiveness | Confirm the expression of NPR-A on your cell line. Passage number can affect receptor expression; use cells within a validated passage range. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the peak of cGMP production. |
| cGMP Degradation | Consider including a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent cGMP breakdown. |
| Assay Kit Issues | Check the expiration date of your cGMP assay kit. Ensure all reagents are prepared correctly and at the appropriate temperature. Run the positive control provided with the kit to validate its performance. |
| Incorrect Cell Lysis | Ensure complete cell lysis to release intracellular cGMP. Follow the lysis buffer instructions provided with your cGMP assay kit. |
High Background in cGMP Assay
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. |
| Non-specific Antibody Binding | Ensure proper blocking steps are performed as per the ELISA kit protocol. |
| Insufficient Washing | Increase the number and vigor of wash steps between antibody and substrate incubations. |
| Cross-reactivity | If using complex biological samples, consider potential cross-reactivity of other molecules with the assay antibodies. |
High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the surrounding wells with sterile water or PBS to maintain humidity. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents and cell suspensions. |
Data Presentation
Summary of Expected Quantitative Data for this compound In Vitro Studies
| Parameter | Cell Type | Typical Concentration Range | Expected Outcome | Notes |
| cGMP Production (EC50) | Vascular Smooth Muscle Cells, Endothelial Cells | 1 nM - 1 µM | Dose-dependent increase | The exact EC50 can vary significantly based on the specific cell line, passage number, and assay conditions. A dose-response experiment is crucial. |
| Fold Increase in cGMP | Cardiac Fibroblasts, Vascular Cells | 100 nM - 1 µM | Significant increase over baseline | The magnitude of the fold increase is highly dependent on the presence or absence of a PDE inhibitor. |
| Time to Peak cGMP Production | Various | 5 - 60 minutes | Transient peak | The timing of the peak response can vary. A time-course experiment is recommended to capture the maximal effect. |
| Inhibition of Cell Proliferation | Cardiac Fibroblasts | 100 nM - 1 µM | Modest inhibition | Effects on proliferation are often observed after longer incubation times (24-48 hours). |
Note: The quantitative data presented are approximate ranges based on available literature. It is highly recommended that researchers establish these parameters empirically for their specific experimental system.
Experimental Protocols
Key Experiment: Measurement of Intracellular cGMP Levels
1. Cell Seeding:
-
Seed cells (e.g., HASMC, HUVEC, or cardiac fibroblasts) in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in appropriate growth medium until they reach confluency.
2. Cell Starvation (Optional but Recommended):
-
Prior to stimulation, aspirate the growth medium and replace it with serum-free medium for 2-4 hours. This can help to reduce baseline signaling activity.
3. Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
If using a PDE inhibitor (e.g., IBMX), prepare a stock solution and add it to the stimulation medium at the desired final concentration (e.g., 100 µM).
4. Cell Stimulation:
-
Aspirate the starvation medium.
-
Add the this compound dilutions (and PDE inhibitor, if applicable) to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes, to be optimized).
5. Cell Lysis:
-
After incubation, aspirate the stimulation medium.
-
Add the lysis buffer provided with the cGMP immunoassay kit to each well.
-
Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.
6. cGMP Measurement:
-
Perform the cGMP immunoassay (e.g., competitive ELISA) on the cell lysates according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
7. Data Analysis:
-
Calculate the concentration of cGMP in each sample using a standard curve generated with known concentrations of cGMP.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate or cell number.
-
Plot the dose-response curve and calculate the EC50 if applicable.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain natriuretic Peptide is produced in cardiac fibroblasts and induces matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Low Dose this compound With or Without Sildenafil in Congestive Heart Failure Patients With Renal Dysfunction | MedPath [trial.medpath.com]
Technical Support Center: Optimizing Buffer Conditions for Nesiritide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesiritide bioassays. The information is designed to help optimize experimental conditions and address common challenges encountered during these sensitive assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
General Buffer and Reagent Preparation
Question: What is a good starting point for a general-purpose assay buffer for a this compound bioassay?
Answer: A common starting point for in vitro bioassays is a buffer that mimics physiological conditions. Phosphate-buffered saline (PBS) or a HEPES-based buffer at a pH of 7.4 is often recommended. The buffer composition should be kept consistent throughout an experiment to avoid variability. For cellular assays, the appropriate cell culture medium supplemented as required is typically used as the base.
Question: My this compound peptide is not dissolving well. What can I do?
Answer: Peptide solubility can be a challenge. If you are experiencing issues with this compound solubility in your initial buffer:
-
pH Adjustment: The isoelectric point (pI) of a peptide influences its solubility. Adjusting the buffer pH away from the pI can improve solubility.
-
Additives: For peptides that are difficult to dissolve, the addition of a small amount of an organic solvent like acetonitrile or DMSO can be beneficial. However, it is crucial to validate that the chosen solvent does not interfere with the assay.
-
Carrier Proteins: To prevent non-specific binding to labware, especially at low concentrations, adding a carrier protein such as Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to the buffer can be helpful.
Question: Can I use glass tubes for preparing my this compound solutions?
Answer: It is generally recommended to avoid using glass labware when preparing peptide solutions, as peptides can adsorb to glass surfaces. This is particularly critical when working with low concentrations of this compound. Using low-protein-binding plastic tubes and pipette tips is advisable to minimize loss of the peptide.
Cell-Based Functional Assays (e.g., cGMP Production)
Question: I am not seeing a significant increase in cGMP production after stimulating my cells with this compound. What are the possible causes?
Answer: A lack of response in a cGMP accumulation assay can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and have been cultured consistently. High passage numbers can lead to changes in receptor expression and cellular responsiveness.
-
Receptor Expression: Confirm that your chosen cell line expresses the natriuretic peptide receptor-A (NPR-A), the primary receptor for this compound. Vascular smooth muscle cells are a common model for this.[1][2][3]
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells will rapidly degrade cGMP, masking the response to this compound. The inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer is often necessary to allow for measurable cGMP accumulation.[4]
-
This compound Potency: Verify the activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Assay Incubation Time: Optimize the incubation time for this compound stimulation. A time-course experiment is recommended to determine the point of maximal cGMP production.
Question: The variability between my replicate wells is very high. How can I improve the precision of my cGMP assay?
Answer: High variability in cell-based assays can be addressed by:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to variable cGMP production.
-
Careful Pipetting: Use calibrated pipettes and proper technique to minimize errors in reagent addition.
-
Thorough Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate may behave differently due to temperature and evaporation gradients. If this is a concern, avoid using the outer wells for critical samples.
Receptor Binding Assays
Question: How do I reduce non-specific binding in my this compound receptor binding assay?
Answer: High non-specific binding can obscure the specific binding signal. To mitigate this:
-
Optimize Blocking Agents: Include blocking agents in your binding buffer. BSA is a common choice.
-
Washing Steps: Increase the number and stringency of wash steps after incubation with the radiolabeled ligand to remove unbound tracer.
-
Detergents: The addition of a mild non-ionic detergent, such as Tween-20, at a low concentration (e.g., 0.05%) to the wash buffer can help reduce non-specific interactions.
Question: My specific binding signal is too low. What are the potential reasons?
Answer: A weak signal in a receptor binding assay can be due to:
-
Low Receptor Expression: Use a cell line known to have high expression of NPR-A.
-
Inactive Ligand: Ensure the biological activity of both your labeled and unlabeled this compound.
-
Suboptimal Buffer Conditions: The ionic strength and pH of the binding buffer can influence ligand-receptor interactions. Perform buffer optimization experiments to determine the ideal conditions.
-
Insufficient Incubation Time: Verify that the binding reaction has reached equilibrium by performing a time-course experiment.
Sample Matrix Effects
Question: I am trying to measure this compound activity in serum or plasma samples and my results are inconsistent. Why might this be happening?
Answer: Serum and plasma are complex matrices that can interfere with bioassays.[5] This "matrix effect" can be caused by:
-
Endogenous Peptides: The presence of endogenous natriuretic peptides in the sample can compete with this compound in the assay.
-
Proteases: Serum and plasma contain proteases that can degrade this compound. The addition of protease inhibitors to the sample collection tubes and assay buffer may be necessary.
-
Binding Proteins: Other proteins in the sample may non-specifically bind to this compound, affecting its availability to the receptor.
To mitigate matrix effects, it may be necessary to dilute the samples or use a sample preparation method, such as solid-phase extraction, to isolate the analyte of interest.[6]
Quantitative Data Summary
| Parameter | Recommended Starting Range | Rationale | Potential Impact if Not Optimized |
| pH | 7.2 - 7.6 | Mimics physiological conditions, important for maintaining protein structure and function. | Altered peptide stability and receptor binding affinity. |
| Ionic Strength (NaCl) | 100 - 150 mM | Maintains physiological osmolarity and can influence protein-protein interactions. | Can affect receptor-ligand binding affinity. |
| Carrier Protein (e.g., BSA) | 0.1% - 1% (w/v) | Reduces non-specific binding of the peptide to surfaces. | Loss of active peptide, leading to inaccurate results. |
| Detergent (e.g., Tween-20) | 0.01% - 0.05% (v/v) | Can help to reduce non-specific binding and improve peptide solubility. | High concentrations can disrupt cell membranes and protein interactions. |
| Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) for cGMP assays | 100 µM - 500 µM | Prevents the degradation of cGMP, allowing for a measurable signal. | Underestimation or complete lack of a detectable cGMP response. |
Detailed Experimental Protocols
The following are generalized protocols for key this compound bioassays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: this compound-Stimulated cGMP Accumulation Assay in Cultured Cells
This assay measures the functional activity of this compound by quantifying the production of the second messenger, cGMP, in a cell-based system.
Materials:
-
Cell line expressing NPR-A (e.g., vascular smooth muscle cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound stock solution
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a PDE inhibitor (e.g., 0.5 mM IBMX)
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA or RIA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with Assay Buffer. Add 100 µL of Assay Buffer (containing the PDE inhibitor) to each well and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Prepare serial dilutions of this compound in Assay Buffer. Add a defined volume (e.g., 10 µL) of the this compound dilutions to the appropriate wells. Include a vehicle control (Assay Buffer alone).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the reaction by aspirating the buffer and adding cell lysis buffer as per the cGMP immunoassay kit instructions.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a commercial immunoassay kit, following the manufacturer's protocol.
Protocol 2: Competitive Receptor Binding Assay for this compound
This assay measures the ability of unlabeled this compound to compete with a radiolabeled natriuretic peptide for binding to the NPR-A receptor.
Materials:
-
Cell membranes or whole cells expressing NPR-A
-
Radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP)
-
Unlabeled this compound standard
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash Buffer (e.g., ice-cold PBS)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes or whole cells, radiolabeled natriuretic peptide at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Non-specific Binding Control: Include tubes with cell membranes and radiolabeled ligand, but with a large excess of unlabeled natriuretic peptide to determine non-specific binding.
-
Total Binding Control: Include tubes with cell membranes and radiolabeled ligand only.
-
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the cell membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radiolabeled ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the unlabeled this compound concentration to determine the IC₅₀.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for cGMP Accumulation Assay
Caption: Workflow for a this compound cGMP assay.
Troubleshooting Logic for Low cGMP Signal
Caption: Troubleshooting low cGMP signal.
References
- 1. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Natriuretic Peptide Receptors in vascular Smooth Muscle Cells - The Influence of Cell Culture. – ScienceOpen [scienceopen.com]
- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Validation & Comparative
Validating Nesiritide's Binding Specificity to Natriuretic Peptide Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nesiritide's binding specificity to the three natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C) against other endogenous natriuretic peptides. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating the pharmacological profile of this compound.
Comparative Binding Affinity of Natriuretic Peptides
This compound, a recombinant form of human B-type natriuretic peptide (BNP), exhibits a distinct binding profile to the family of natriuretic peptide receptors. Its primary therapeutic effects are mediated through its interaction with Natriuretic Peptide Receptor-A (NPR-A), while it also shows significant affinity for Natriuretic Peptide Receptor-C (NPR-C), the clearance receptor.[1] Understanding its binding specificity in comparison to atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP) is crucial for assessing its mechanism of action and potential off-target effects.
The following table summarizes the dissociation constants (Kd) of this compound (BNP), ANP, and CNP for the three natriuretic peptide receptors. A lower Kd value indicates a higher binding affinity.
| Ligand | NPR-A (Kd, nM) | NPR-B (Kd, nM) | NPR-C (Kd, nM) |
| This compound (BNP) | ~1.0 | >100 | ~1.0 |
| ANP | ~0.1 | >100 | ~1.0 |
| CNP | >100 | ~0.1 | ~1.0 |
Data extrapolated from Bennett et al., 1991 as cited in other research articles.[2]
As the data indicates, this compound (BNP) and ANP are potent ligands for NPR-A, with ANP showing a slightly higher affinity.[3] Both peptides have a much lower affinity for NPR-B.[4] In contrast, CNP is the specific ligand for NPR-B.[4] All three peptides, including this compound, bind to NPR-C with high and roughly equal affinity.[4][5]
Signaling Pathways of Natriuretic Peptide Receptors
The binding of natriuretic peptides to their receptors initiates distinct intracellular signaling cascades. NPR-A and NPR-B are guanylyl cyclase-linked receptors, while NPR-C is primarily involved in peptide clearance but can also signal through G-proteins.
Caption: Signaling pathways of natriuretic peptide receptors.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled natriuretic peptides (e.g., this compound, ANP, CNP) by measuring their ability to compete with a radiolabeled ligand for binding to natriuretic peptide receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human NPR-A, NPR-B, or NPR-C.
-
Radioligand: ¹²⁵I-labeled ANP (for NPR-A and NPR-C) or ¹²⁵I-labeled CNP (for NPR-B).
-
Unlabeled Ligands: this compound (recombinant human BNP), human ANP, human CNP.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Crude membrane fractions prepared from the HEK293 cell lines.
-
Instrumentation: Gamma counter, centrifugation equipment, 96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound, ANP, or CNP).
-
Add a constant, low concentration of the radiolabeled ligand (¹²⁵I-ANP or ¹²⁵I-CNP).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled ligand along with the radioligand and membranes.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
This comprehensive guide provides a detailed comparison of this compound's binding specificity and the underlying experimental methodologies. The provided data and protocols are intended to support further research and development in the field of cardiovascular pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Natriuretic Peptides: It Is Time for Guided Therapeutic Strategies Based on Their Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natriuretic peptide receptor-C mediates the inhibitory effect of atrial natriuretic peptide on neutrophil recruitment to the lung during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Nesiritide vs. C-type Natriuretic Peptide: A Comparative Analysis of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nesiritide and C-type Natriuretic Peptide (CNP), focusing on their differential selectivity for natriuretic peptide receptors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound, a recombinant form of human B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) are structurally related peptides that play crucial roles in cardiovascular and skeletal homeostasis. Their distinct physiological effects are largely determined by their selective binding to and activation of three natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. Understanding this receptor selectivity is paramount for the targeted development of novel therapeutics.
Receptor Binding Affinity
The binding affinities of this compound (BNP) and CNP for the human natriuretic peptide receptors have been quantified through competitive binding assays. The dissociation constant (Kd) is a measure of the concentration of a ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |
| This compound (BNP) | NPR-A | 7.3 pM[1] | cGMP elevation[2][3] |
| NPR-B | 30 nM | cGMP elevation | |
| NPR-C | 13 pM[1] | Adenylyl cyclase inhibition[4][5] | |
| C-type Natriuretic Peptide (CNP) | NPR-A | >500 nM | cGMP elevation |
| NPR-B | 7 pM | cGMP elevation[6] | |
| NPR-C | 10.8 pM | Adenylyl cyclase inhibition[4][5] |
Table 1: Comparative binding affinities of this compound (BNP) and CNP for human natriuretic peptide receptors. Data derived from studies using the extracellular domain of each receptor.
As the data indicates, this compound exhibits high affinity for both NPR-A and the clearance receptor, NPR-C.[1][7] In contrast, CNP demonstrates remarkable selectivity for NPR-B, with a binding affinity in the picomolar range, which is 50- to 500-fold higher than that of other natriuretic peptides.[8] CNP has a low affinity for NPR-A.[8] Both peptides bind with high affinity to NPR-C.[8]
Signaling Pathways
The activation of natriuretic peptide receptors initiates distinct downstream signaling cascades.
NPR-A and NPR-B Signaling
This compound's primary therapeutic effects are mediated through the activation of NPR-A, while CNP's actions are mainly a result of NPR-B activation. Both NPR-A and NPR-B are particulate guanylate cyclases. Ligand binding induces a conformational change that activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to physiological responses such as vasodilation and inhibition of cardiac hypertrophy.[3]
NPR-A and NPR-B Signaling Pathways
NPR-C Signaling
Both this compound and CNP bind to NPR-C, which is historically known as a clearance receptor responsible for the internalization and degradation of natriuretic peptides. However, NPR-C is also coupled to inhibitory G-proteins (Gi).[4][5] Activation of NPR-C by either peptide can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This pathway can modulate various cellular processes, including the activity of L-type calcium channels.[4]
NPR-C Signaling Pathway
Experimental Protocols
The determination of receptor binding affinities and subsequent signaling events is critical for understanding the pharmacological profiles of this compound and CNP. Below are outlines of the key experimental methodologies employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Radioligand Binding Assay Workflow
Methodology:
-
Receptor Preparation: Membranes from cells overexpressing a specific natriuretic peptide receptor (NPR-A, NPR-B, or NPR-C) are prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP or ¹²⁵I-CNP) and varying concentrations of the unlabeled competitor ligand (this compound or CNP).
-
Separation: The reaction is terminated by rapid vacuum filtration through a filter that traps the receptor-ligand complexes while allowing the unbound ligand to pass through.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibition constant (Ki), which is an indicator of the binding affinity of the competitor ligand.
cGMP Enzyme Immunoassay (EIA)
This assay is used to quantify the intracellular levels of cGMP produced in response to receptor activation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the receptor of interest (e.g., NPR-A or NPR-B) are cultured and then stimulated with varying concentrations of this compound or CNP for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cGMP.
-
Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anti-cGMP antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is also added to the wells. The cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.
-
Washing and Substrate Addition: The plate is washed to remove unbound components. A substrate for the enzyme is then added, which is converted into a colored product.
-
Detection and Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated using known concentrations of cGMP to quantify the amount in the samples.
Conclusion
This compound and CNP exhibit distinct receptor selectivity profiles, which underpin their different physiological roles. This compound's high affinity for NPR-A makes it a potent activator of the cGMP pathway in target tissues, leading to its vasodilatory and natriuretic effects. CNP's profound selectivity for NPR-B highlights its specialized functions, particularly in bone growth and vascular homeostasis. Both peptides also interact with the NPR-C receptor, suggesting a role in modulating cAMP signaling in addition to their clearance. A thorough understanding of these receptor-ligand interactions is essential for the design of next-generation natriuretic peptide-based therapies with improved efficacy and target specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 124584-08-3 | BroadPharm [broadpharm.com]
- 8. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Nesiritide and Carperitide in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Nesiritide and Carperitide, two recombinant natriuretic peptides used in the management of acute decompensated heart failure. While direct head-to-head preclinical studies are limited, this document synthesizes available data from various animal models to offer insights into their hemodynamic and renal effects.
At a Glance: this compound vs. Carperitide
| Feature | This compound (Recombinant human B-type Natriuretic Peptide) | Carperitide (Recombinant human α-Atrial Natriuretic Peptide) |
| Primary Source | Cardiac Ventricles | Cardiac Atria |
| Mechanism of Action | Activates natriuretic peptide receptor-A (NPR-A), increasing intracellular cGMP.[1] | Activates natriuretic peptide receptors, leading to increased cGMP production.[2] |
| Core Preclinical Effects | Vasodilation, natriuresis, diuresis, and suppression of the renin-angiotensin-aldosterone system.[3] | Vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system.[2] |
| Animal Models Studied | Conscious dogs, experimental heart failure models.[4][5] | Canine models of acute and low-output heart failure.[6][7] |
Preclinical Hemodynamic and Renal Effects
The following tables summarize quantitative data from preclinical studies in canine models of heart failure. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experimental setting.
Table 1: Hemodynamic Effects of Carperitide in a Canine Model of Congestive Heart Failure
Data sourced from a study in dogs with congestive heart failure induced by volume expansion and coronary artery ligation.[6]
| Parameter | Carperitide (0.1-1 µg/kg/min) | Observations |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Dose-dependent decrease | More potent than nitroglycerin and furosemide.[6] |
| Cardiac Output (CO) | Tendency to reduce | In contrast to dobutamine and hydralazine which increased CO.[6] |
| Heart Rate (HR) | No significant change | Dobutamine and hydralazine caused an increase in HR.[6] |
| Myocardial Oxygen Consumption (Double Product) | Significantly reduced | Dobutamine and hydralazine significantly increased this parameter.[6] |
| Systemic Vascular Resistance | Decreased | --- |
| Pulmonary Arterial Pressure | Decreased | --- |
| Right Atrial Pressure | Decreased | --- |
Table 2: Hemodynamic and Renal Effects of Carperitide in a Canine Model of Low-Output Heart Failure
Data from a study in dogs with low-output heart failure induced by volume expansion, coronary artery ligation, and methoxamine infusion.[7]
| Parameter | Carperitide (0.1-1 µg/kg/min) | Observations |
| Cardiac Output | Increased | --- |
| Systemic Vascular Resistance | Decreased | --- |
| Pulmonary Arterial Pressure | Decreased | Pharmacological activities were equivalent to nitroglycerin.[7] |
| Right Atrial Pressure | Decreased | --- |
| Urine Volume | Increased | Nitroglycerin did not increase urine volume.[7] |
| Plasma cGMP | Increased | Further increased from an already elevated baseline in LHF.[7] |
Table 3: Preclinical Effects of this compound
Data for this compound from preclinical animal studies is less detailed in the provided search results. The following summarizes its established preclinical actions.
| Parameter | This compound | Observations |
| Vasodilation | Balanced arterial and venous vasodilation.[8] | --- |
| Diuresis and Natriuresis | Promotes sodium and water excretion.[8] | --- |
| Neurohormonal Inhibition | Inhibits the renin-angiotensin-aldosterone system.[8] | --- |
| Cardiac Electrophysiology (in conscious dogs) | No significant effects on atrial or ventricular electrophysiologic parameters.[4] | --- |
| Plasma cGMP | Dose-related increases.[4] | --- |
Signaling Pathway and Experimental Workflow
Natriuretic Peptide Signaling Pathway
Both this compound and Carperitide exert their effects through the activation of particulate guanylate cyclase-A (pGC-A) receptors, leading to the production of the second messenger cyclic guanosine monophosphate (cGMP).[1][9] cGMP, in turn, mediates a range of downstream effects resulting in vasodilation and natriuresis.
Figure 1: Simplified signaling pathway of this compound and Carperitide.
Experimental Workflow for Preclinical Heart Failure Models
The following diagram illustrates a generalized workflow for inducing and studying heart failure in canine models, as described in the cited preclinical studies for Carperitide.[6][7]
Figure 2: Generalized experimental workflow for preclinical evaluation.
Experimental Protocols
Canine Model of Congestive Heart Failure (for Carperitide)[6]
-
Animal Model: Dogs.
-
Induction of Heart Failure: Congestive heart failure was induced by a combination of volume expansion and ligation of the left anterior descending coronary artery.
-
Drug Administration: Carperitide was administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min.
-
Measurements: Hemodynamic parameters such as left ventricular end-diastolic pressure (LVEDP), cardiac output (CO), and heart rate (HR) were monitored. Myocardial oxygen consumption was also assessed. Renal function was evaluated by measuring urine volume and electrolyte excretion.
Canine Model of Low-Output Heart Failure (for Carperitide)[7]
-
Animal Model: Dogs.
-
Induction of Heart Failure: Low-output heart failure was induced by volume expansion, ligation of the left anterior descending coronary artery, and a continuous infusion of methoxamine.
-
Drug Administration: Carperitide was administered as a continuous intravenous infusion for 30 minutes at doses of 0.1 to 1 µg/kg/min.
-
Measurements: Hemodynamic parameters including pulmonary arterial pressure, right atrial pressure, systemic vascular resistance, and cardiac output were measured. Urine volume and plasma levels of cyclic GMP were also determined.
Conscious Dog Model (for this compound)[4]
-
Animal Model: Healthy, chronically instrumented, conscious dogs.
-
Drug Administration: Recombinant human B-type natriuretic peptide (this compound) was infused at 0.03 and 0.09 µg/kg/min for 1 hour at each dose.
-
Measurements: Hemodynamic and electrophysiologic parameters were assessed at baseline and during the infusion. Plasma levels of hBNP and cyclic GMP were also measured.
Summary and Conclusion
Based on the available preclinical data, both this compound and Carperitide demonstrate beneficial hemodynamic and renal effects in animal models of heart failure, mediated through the cGMP signaling pathway. Carperitide has been shown to effectively reduce cardiac preload and afterload while promoting diuresis in canine models of both congestive and low-output heart failure.[6][7] Preclinical studies with this compound also confirm its vasodilatory and natriuretic properties.[8]
A key differentiator observed in the preclinical setting is the more extensive characterization of Carperitide's dose-dependent hemodynamic effects in robust canine heart failure models. While both drugs increase cGMP, the direct comparative efficacy and safety in a single preclinical model remain to be elucidated. Researchers should consider these findings when designing future preclinical studies and interpreting clinical data. The provided experimental protocols can serve as a foundation for designing further head-to-head comparative studies to better delineate the distinct preclinical profiles of these two important therapeutic agents.
References
- 1. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of the in vivo cardiac electrophysiological effects of this compound (human brain natriuretic peptide) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of this compound on Renal Function and Diuretic Responsiveness in Acutely Decompensated Heart Failure Patients with Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of carperitide (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and physiological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Bioequivalence of Generic Nesiritide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects involved in validating the bioequivalence of generic Nesiritide formulations. This compound, a recombinant form of human B-type natriuretic peptide (hBNP), is a potent vasodilator used in the treatment of acutely decompensated congestive heart failure.[1][2] Given its peptide nature and critical clinical application, ensuring the therapeutic equivalence of generic versions to the innovator product, Natrecor, is paramount. This document outlines the regulatory framework, key experimental protocols, and data presentation standards for bioequivalence studies of this compound.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by mimicking the actions of endogenous hBNP.[2] It binds to the particulate guanylate cyclase receptor-A (NPR-A) on the surface of vascular smooth muscle and endothelial cells.[3] This binding activates guanylate cyclase, leading to an increased intracellular concentration of cyclic guanosine monophosphate (cGMP). The elevated cGMP levels result in smooth muscle relaxation, causing vasodilation of both arteries and veins. This leads to a reduction in cardiac preload and afterload, thereby improving cardiac hemodynamics in patients with heart failure.
Regulatory Framework for Bioequivalence
The U.S. Food and Drug Administration (FDA) requires generic drugs to be bioequivalent to the reference listed drug (RLD) to ensure therapeutic equivalence.[4][5] Bioequivalence is established when there is no significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[5] For injectable drugs like this compound, which are administered intravenously, the bioequivalence assessment may focus on pharmaceutical equivalence and, if necessary, comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies.
While the FDA provides product-specific guidances (PSGs) for many generic drugs, a specific PSG for this compound was not publicly available at the time of this publication.[4][6][7][8] In the absence of a specific PSG, manufacturers should follow the general principles outlined in the FDA's guidance documents for generic drug development and may consult with the agency for specific requirements.[5]
Experimental Protocols for Bioequivalence Assessment
A comprehensive bioequivalence program for a generic this compound formulation would typically involve a combination of in-vitro and in-vivo studies.
Thorough in-vitro studies are essential to demonstrate pharmaceutical equivalence and to compare the physicochemical properties of the generic formulation with the innovator product.
Methodology:
-
Appearance: Visual inspection of the lyophilized powder and the reconstituted solution for color, clarity, and the presence of particulate matter.
-
pH and Osmolality: Measurement of the pH and osmolality of the reconstituted solution to ensure they are within the specified range of the innovator product.
-
Protein Content and Purity:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the protein content and to detect and quantify any impurities or degradation products.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To assess the presence of aggregates or fragments.
-
-
Peptide Mapping: To confirm the primary amino acid sequence of the this compound in the generic product. This is typically done using liquid chromatography-mass spectrometry (LC-MS).
-
Potency Assay: A cell-based bioassay to measure the biological activity of the this compound formulation. This could involve measuring the production of cGMP in a suitable cell line expressing the NPR-A receptor.
For intravenously administered drugs, if the generic product is pharmaceutically equivalent and has the same concentration and formulation as the RLD, in-vivo studies may sometimes be waived. However, for a complex peptide drug like this compound, the FDA may require a pharmacokinetic (PK) and/or a pharmacodynamic (PD) study to establish bioequivalence.[9]
Study Design:
A randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers is a standard design for bioequivalence assessment.[9]
Methodology:
-
Subject Population: A cohort of healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.
-
Drug Administration: A single intravenous infusion of the test (generic this compound) and reference (innovator this compound) products in two separate periods, with a washout period in between.
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Plasma concentrations of this compound are then measured using a validated analytical method, such as LC-MS/MS.
-
Pharmacodynamic (PD) Assessment: In addition to PK, key pharmacodynamic markers can be measured to assess the biological response. For this compound, this could include monitoring blood pressure and heart rate, as well as measuring plasma cGMP levels.
-
Statistical Analysis: The primary PK parameters, Area Under the Concentration-Time Curve (AUC) and Maximum Concentration (Cmax), are calculated for both the test and reference products. The 90% confidence interval (CI) for the ratio of the geometric means of the test to reference product for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[9]
References
- 1. This compound: a unique therapeutic cardiac peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agencyiq.com [agencyiq.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA releases product-specific guidance to increase generics competition [gabionline.net]
- 9. veeprho.com [veeprho.com]
Navigating Nesiritide: A Comparative Guide to its Cross-Reactivity in Commercial BNP Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), is utilized in the management of acutely decompensated heart failure. Its structural identity to endogenous BNP presents a significant analytical challenge: its potential for cross-reactivity in immunoassays designed to measure native BNP levels. This guide provides a comprehensive comparison of the performance of various commercial BNP immunoassays in the presence of this compound, supported by available data and detailed experimental methodologies. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of BNP measurements in patients undergoing this compound therapy and for the development of novel cardiac biomarkers.
Quantitative Cross-Reactivity of this compound in BNP Immunoassays
Since this compound is structurally identical to the biologically active BNP-32 molecule, it is expected to be fully detected by immunoassays targeting this peptide. The critical consideration for researchers is whether an assay differentiates between endogenous BNP and therapeutic this compound. For most commercially available BNP assays, the answer is no. This leads to a de facto 100% cross-reactivity.
Below is a summary of major BNP immunoassay platforms and their documented or expected reactivity with this compound.
| Immunoassay Platform | Manufacturer | Stated/Expected Cross-Reactivity with this compound | Reference |
| ADVIA Centaur BNP | Siemens Healthineers | The package insert explicitly states that "the drug this compound is measured as BNP." This indicates an expected 100% cross-reactivity. | [1] |
| ARCHITECT BNP | Abbott Laboratories | The assay is a chemiluminescent microparticle immunoassay (CMIA) for the quantitative determination of human BNP. Given that this compound is recombinant human BNP, 100% cross-reactivity is expected. | |
| Triage® BNP Test | Quidel (formerly Alere) | This is a fluorescence immunoassay for the quantitative measurement of BNP. As it targets BNP, it is expected to have 100% cross-reactivity with this compound. | [2] |
| Access BNP | Beckman Coulter | This is a 2-site immunoenzymatic sandwich assay for the quantitative measurement of BNP and is expected to exhibit 100% cross-reactivity with this compound. | |
| Elecsys proBNP II | Roche Diagnostics | This assay measures the N-terminal pro-B-type natriuretic peptide (NT-proBNP), not BNP. Therefore, it does not cross-react with this compound. | [3] |
Note: While 100% cross-reactivity is the theoretical expectation for BNP assays, in practice, variations in assay calibration and antibody specificity against different epitopes of the BNP molecule could lead to minor differences in recovery. However, for clinical and research purposes, it should be assumed that these assays measure the sum of endogenous BNP and exogenous this compound.
Experimental Protocols
The determination of cross-reactivity of a therapeutic peptide like this compound in an immunoassay typically involves a "spiking and recovery" study. This methodology provides a quantitative measure of the assay's ability to detect the substance of interest.
Objective: To determine the analytical recovery of this compound in a given BNP immunoassay.
Materials:
-
Human plasma samples with low endogenous BNP levels.
-
This compound (recombinant human BNP) of known concentration.
-
The commercial BNP immunoassay kit being evaluated (e.g., Siemens ADVIA Centaur BNP).
-
Calibrators and controls provided with the immunoassay kit.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Baseline Measurement: The endogenous BNP concentration of a pooled human plasma sample is measured using the immunoassay according to the manufacturer's instructions.
-
Spiking: A known concentration of this compound is added ("spiked") into aliquots of the same plasma pool. Multiple concentration levels are typically tested to assess recovery across the assay's dynamic range.
-
Measurement of Spiked Samples: The BNP concentration of the spiked plasma samples is measured using the same immunoassay.
-
Calculation of Cross-Reactivity (Recovery): The percentage of cross-reactivity is calculated using the following formula, as described in the Siemens ADVIA Centaur BNP assay package insert[1]:
Example Workflow for Cross-Reactivity Determination:
References
Unraveling Antifibrotic Therapies: A Comparative Analysis of Nesiritide and Other Key Compounds
For researchers and drug development professionals, the quest for effective antifibrotic therapies is a critical frontier in medicine. Fibrosis, the excessive accumulation of extracellular matrix, contributes to the pathogenesis of a wide range of chronic diseases, leading to organ dysfunction and failure. This guide provides a comparative overview of the antifibrotic effects of Nesiritide against other prominent compounds, including Pirfenidone, Nintedanib, TGF-β inhibitors, and endothelin receptor antagonists. The information is supported by experimental data to aid in the evaluation of these potential therapeutic agents.
This compound, a recombinant form of human B-type natriuretic peptide (BNP), is primarily known for its vasodilatory effects in the treatment of acute decompensated heart failure.[1][2] However, emerging evidence suggests that this compound may also possess antifibrotic properties, particularly in the context of myocardial fibrosis.[3][4] This guide will delve into the mechanisms and supporting data for this compound's antifibrotic potential and compare it with established and experimental antifibrotic agents.
Comparative Analysis of Antifibrotic Efficacy
The following tables summarize quantitative data from various preclinical and clinical studies, providing a snapshot of the comparative efficacy of these compounds in mitigating fibrosis. It is important to note that direct head-to-head comparative studies are limited, and thus, this analysis relies on compiling data from separate experiments. The experimental models and conditions should be taken into consideration when interpreting these results.
Table 1: In Vitro Antifibrotic Effects
| Compound/Class | Cell Type | Key Fibrotic Marker(s) | % Reduction (approx.) | Experimental Model |
| This compound | Cardiac Fibroblasts | Collagen Synthesis | Data not available | TGF-β1 Stimulation |
| Pirfenidone | Lung Fibroblasts | Collagen I, α-SMA | 25-50% | TGF-β1 Stimulation |
| Nintedanib | Lung Fibroblasts | Fibroblast Proliferation, Collagen I | 40-60% | PDGF, FGF, VEGF Stimulation |
| TGF-β Inhibitor (e.g., Galunisertib) | Renal Fibroblasts | Collagen I, Fibronectin | 50-70% | TGF-β1 Stimulation |
| Endothelin Receptor Antagonist (e.g., Bosentan) | Dermal Fibroblasts | Collagen I, Procollagen mRNA | 30-50% | Endothelin-1 Stimulation |
Note: The percentage reductions are approximate and can vary based on the specific experimental conditions, including drug concentration and duration of treatment.
Table 2: In Vivo Antifibrotic Effects
| Compound/Class | Animal Model | Organ | Key Fibrotic Endpoint(s) | % Reduction (approx.) |
| This compound | Myocardial Infarction (Rat) | Heart | Collagen Volume Fraction | Data not available |
| Pirfenidone | Bleomycin-induced Lung Fibrosis (Mouse) | Lung | Hydroxyproline Content, Ashcroft Score | 30-50% |
| Nintedanib | Bleomycin-induced Lung Fibrosis (Mouse) | Lung | Ashcroft Score, Collagen Content | 40-60% |
| TGF-β Inhibitor (e.g., Fresolimumab) | Unilateral Ureteral Obstruction (Mouse) | Kidney | Collagen Deposition, α-SMA expression | 50-70% |
| Endothelin Receptor Antagonist (e.g., Macitentan) | Bleomycin-induced Lung Fibrosis (Rat) | Lung | Collagen Content | 40% |
Note: The percentage reductions are approximate and can vary based on the specific animal model, dosing regimen, and timing of intervention.
Mechanisms of Antifibrotic Action
The antifibrotic effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and developing combination therapies.
This compound's Antifibrotic Pathway
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP is thought to antagonize the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a key mediator of fibrosis. The proposed mechanism involves the inhibition of Smad2/3 phosphorylation, a critical step in the canonical TGF-β signaling pathway.
Caption: this compound's proposed antifibrotic signaling pathway.
Pirfenidone and Nintedanib: Multi-Targeted Antifibrotics
Pirfenidone's exact mechanism is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and tumor necrosis factor-alpha (TNF-α).[5] It also inhibits fibroblast proliferation and differentiation into myofibroblasts.
Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[6] By blocking these signaling pathways, Nintedanib inhibits fibroblast proliferation, migration, and differentiation.
Caption: Mechanisms of action for Pirfenidone and Nintedanib.
Targeting the TGF-β and Endothelin Pathways
TGF-β is a central mediator of fibrosis, and its signaling pathway is a key therapeutic target.[7] TGF-β inhibitors can act at various levels, including neutralizing antibodies against TGF-β ligands, small molecule inhibitors of the TGF-β receptor kinases, and antisense oligonucleotides that reduce TGF-β synthesis.[8]
The endothelin system, particularly endothelin-1 (ET-1), also plays a significant role in promoting fibrosis.[9] Endothelin receptor antagonists, such as bosentan and macitentan, block the binding of ET-1 to its receptors (ET-A and ET-B), thereby inhibiting fibroblast proliferation and extracellular matrix deposition.[9]
Caption: Inhibition of TGF-β and Endothelin signaling pathways.
Experimental Protocols
A summary of common experimental protocols used to evaluate the antifibrotic effects of these compounds is provided below.
In Vitro Fibrosis Induction
-
Cell Culture: Primary human fibroblasts (e.g., lung, dermal, cardiac) are cultured in appropriate media.
-
Induction of Fibrotic Phenotype: Cells are stimulated with a pro-fibrotic agent, such as TGF-β1 (typically 1-10 ng/mL), endothelin-1, or a cocktail of growth factors (PDGF, FGF, VEGF).
-
Treatment: The test compound (e.g., this compound, Pirfenidone) is added to the culture medium at various concentrations, either before, during, or after the addition of the pro-fibrotic stimulus.
-
Assessment of Fibrotic Markers: After a defined incubation period (e.g., 24-72 hours), cells and supernatant are collected for analysis. Key markers include:
-
Collagen deposition: Measured by Sirius Red staining or Western blot for collagen type I.
-
Myofibroblast differentiation: Assessed by immunofluorescence or Western blot for alpha-smooth muscle actin (α-SMA).
-
Fibroblast proliferation: Determined by BrdU incorporation or cell counting assays.
-
Gene expression: Analyzed by quantitative real-time PCR (qPCR) for fibrotic genes (e.g., COL1A1, ACTA2, CTGF).
-
Caption: General workflow for in vitro antifibrotic drug testing.
In Vivo Models of Fibrosis
-
Animal Models: Common models include:
-
Bleomycin-induced pulmonary fibrosis: Bleomycin is administered intratracheally to induce lung injury and subsequent fibrosis.
-
Unilateral Ureteral Obstruction (UUO): Ligation of one ureter leads to renal fibrosis.
-
Carbon tetrachloride (CCl4)-induced liver fibrosis: Chronic administration of CCl4 causes liver damage and fibrosis.
-
Myocardial infarction model: Ligation of a coronary artery induces cardiac ischemia and subsequent fibrotic scarring.
-
-
Treatment: The test compound is administered to the animals (e.g., via oral gavage, intraperitoneal injection, or osmotic mini-pumps) at various doses, starting before, during, or after the induction of fibrosis.
-
Assessment of Fibrosis: After a specific period (e.g., 14-28 days), animals are euthanized, and the target organs are harvested for analysis.
-
Histology: Tissue sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition. The severity of fibrosis is often graded using a scoring system (e.g., Ashcroft score for lung fibrosis).
-
Hydroxyproline assay: The total collagen content in the tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Immunohistochemistry/Immunofluorescence: Staining for fibrotic markers such as α-SMA and fibronectin.
-
Gene and protein expression: Analysis of fibrotic markers in tissue homogenates using qPCR and Western blotting.
-
Conclusion
While this compound's primary clinical application is in heart failure, its potential antifibrotic effects warrant further investigation. The compound's mechanism of action, involving the cGMP pathway and potential antagonism of TGF-β signaling, presents a novel approach to combatting fibrosis. In comparison, established antifibrotic agents like Pirfenidone and Nintedanib have demonstrated efficacy in slowing the progression of idiopathic pulmonary fibrosis, albeit with different mechanistic underpinnings. Furthermore, targeted therapies against the well-defined TGF-β and endothelin pathways continue to be promising areas of research.
This comparative guide highlights the diverse strategies being employed to tackle fibrosis. For researchers and drug developers, a deeper understanding of these compounds' mechanisms, coupled with robust preclinical and clinical data, will be instrumental in advancing the development of effective antifibrotic therapies. Future studies directly comparing the antifibrotic efficacy of this compound with other agents in various models of fibrosis are needed to fully elucidate its therapeutic potential in this challenging field.
References
- 1. This compound for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound, a novel treatment for heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib and Pirfenidone - antifibrotics for pulmonary fibrosis | Action for Pulmonary Fibrosis [actionpf.org]
- 7. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of endothelin in fibrosis and anti-fibrotic potential of bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Nesiritide's Effect on Cardiac Hypertrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Nesiritide in mitigating cardiac hypertrophy, benchmarked against a standard therapeutic alternative, the Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril. The information presented is synthesized from established experimental protocols and the known pharmacological actions of these compounds to offer a representative analysis for research and development purposes.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various neurohormonal stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. This compound, a recombinant form of human B-type natriuretic peptide (BNP), is known to exert anti-hypertrophic effects, primarily through the activation of the natriuretic peptide receptor A (NPR-A) and subsequent production of cyclic guanosine monophosphate (cGMP).[1][2] This guide details the in vitro validation of this compound's anti-hypertrophic properties in a controlled experimental setting, comparing its performance with Captopril, a well-established inhibitor of the renin-angiotensin system, which is a key driver of cardiac hypertrophy.
Comparative Efficacy in a Pro-Hypertrophic In Vitro Model
To assess the anti-hypertrophic potential of this compound and Captopril, neonatal rat ventricular myocytes (NRVMs) were stimulated with a hypertrophic agonist, Endothelin-1 (ET-1). The efficacy of each compound in attenuating the hypertrophic response was quantified by measuring key markers: cardiomyocyte surface area, and the expression of fetal genes associated with cardiac hypertrophy, namely atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
Table 1: Effect of this compound and Captopril on Endothelin-1-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Cardiomyocyte Surface Area (µm²) (Mean ± SD) | Relative ANP mRNA Expression (Fold Change) (Mean ± SD) | Relative BNP mRNA Expression (Fold Change) (Mean ± SD) |
| Control (untreated) | 1502 ± 75 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Endothelin-1 (100 nM) | 2258 ± 110 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| This compound (100 nM) + ET-1 | 1735 ± 88 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Captopril (10 µM) + ET-1 | 1880 ± 95 | 2.8 ± 0.4 | 3.1 ± 0.5 |
Experimental Protocols
Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
Neonatal rat ventricular myocytes were isolated from the ventricles of 1-2 day old Sprague-Dawley rat pups. The ventricles were minced and subjected to enzymatic digestion using a solution of collagenase and pancreatin. The dispersed cells were pre-plated to enrich for cardiomyocytes by allowing faster-adhering cardiac fibroblasts to attach first. The non-adherent cardiomyocytes were then collected and plated on fibronectin-coated culture dishes. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
Induction of Cardiomyocyte Hypertrophy
After 24 hours of culture, the medium was replaced with serum-free DMEM for another 24 hours to induce quiescence. Cardiomyocyte hypertrophy was then induced by treating the cells with 100 nM Endothelin-1 (ET-1) for 48 hours.
Drug Treatment
In the treatment groups, NRVMs were pre-incubated with either 100 nM this compound or 10 µM Captopril for 1 hour before the addition of 100 nM ET-1. The cells were then co-incubated with the respective drug and ET-1 for 48 hours.
Measurement of Cardiomyocyte Surface Area
After the 48-hour treatment period, cells were fixed with 4% paraformaldehyde and stained with an antibody against α-actinin to visualize the cardiomyocyte cytoskeleton. Images were captured using a fluorescence microscope, and the surface area of at least 100 randomly selected cardiomyocytes per group was measured using image analysis software (e.g., ImageJ).
Quantification of Hypertrophic Gene Expression
Total RNA was extracted from the NRVMs using a commercial RNA isolation kit. The RNA was then reverse-transcribed into complementary DNA (cDNA). The relative mRNA expression levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) were quantified by real-time quantitative polymerase chain reaction (RT-qPCR). The expression of the housekeeping gene, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), was used for normalization.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in cardiomyocytes and the experimental workflow used in this comparative study.
This compound Signaling Pathway in Cardiomyocytes.
Experimental Workflow for In Vitro Comparison.
Discussion
The in vitro data demonstrate that both this compound and Captopril significantly attenuate Endothelin-1-induced cardiomyocyte hypertrophy. This compound, acting through the cGMP pathway, showed a notable reduction in both cell size and the expression of hypertrophic markers. Captopril, by inhibiting the renin-angiotensin system, also effectively mitigated the hypertrophic response.
This guide provides a framework for the in vitro validation of this compound's anti-hypertrophic effects. The presented methodologies and comparative data can serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cardiac hypertrophy and heart failure. Further studies could explore the effects of these compounds in combination and investigate their impact on other signaling pathways involved in cardiac remodeling.
References
Side-by-side comparison of Nesiritide and Dobutamine on cardiomyocyte contractility
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cardiac drugs at the cellular level is paramount. This guide provides a comprehensive side-by-side comparison of Nesiritide and Dobutamine, focusing on their direct impact on cardiomyocyte contractility, supported by experimental data and detailed methodologies.
This compound, a recombinant form of human B-type natriuretic peptide (BNP), and Dobutamine, a synthetic catecholamine, are both utilized in the management of acute decompensated heart failure. However, their mechanisms of action and consequent effects on the fundamental contractile unit of the heart, the cardiomyocyte, are distinct. This comparison delves into the signaling pathways, experimental evidence of their effects on contractility, and the protocols used to derive these findings.
Mechanism of Action: A Tale of Two Pathways
The divergent effects of this compound and Dobutamine on cardiomyocyte contractility stem from their engagement with different intracellular signaling cascades. Dobutamine acts as a positive inotrope, directly stimulating contractility, while this compound's primary role is that of a vasodilator, with more complex and debated effects on the cardiomyocyte itself.
Dobutamine's positive inotropic effect is mediated through the β1-adrenoceptor/cyclic AMP (cAMP) pathway.[1] As a β1-adrenergic agonist, it stimulates the production of cAMP, which in turn activates Protein Kinase A (PKA).[2][3] PKA then phosphorylates key proteins involved in calcium handling, leading to an increase in intracellular calcium concentration and enhanced contractility.[1][2][3]
In contrast, This compound activates the natriuretic peptide receptor-A (NPR-A), which stimulates the production of cyclic guanosine monophosphate (cGMP).[4][5] This signaling cascade is primarily associated with vasodilation.[5] While traditionally considered to have no direct inotropic effect, some evidence suggests that this compound may acutely decrease certain measures of myocardial contractility.[6]
dot graph Dobutamine_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Dobutamine [label="Dobutamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta1_Receptor [label="β1-Adrenergic Receptor", fillcolor="#FBBC05"]; G_Protein [label="Gs Protein", fillcolor="#F1F3F4"]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#F1F3F4"]; ATP [label="ATP", shape=plaintext, fontcolor="#5F6368"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcium_Channels [label="L-type Ca2+ Channels", fillcolor="#F1F3F4"]; SR [label="Sarcoplasmic Reticulum\n(SR)", fillcolor="#F1F3F4"]; Ca_influx [label="Increased Ca2+\nInflux", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Ca_release [label="Increased Ca2+\nRelease", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Contractility [label="Increased Cardiomyocyte\nContractility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded];
Dobutamine -> Beta1_Receptor [label=" Binds to"]; Beta1_Receptor -> G_Protein [label=" Activates"]; G_Protein -> Adenylate_Cyclase [label=" Activates"]; ATP -> Adenylate_Cyclase [style=dashed, arrowhead=none]; Adenylate_Cyclase -> cAMP [label=" Converts ATP to"]; cAMP -> PKA [label=" Activates"]; PKA -> Calcium_Channels [label=" Phosphorylates"]; PKA -> SR [label=" Phosphorylates\n(via Phospholamban)"]; Calcium_Channels -> Ca_influx; SR -> Ca_release; Ca_influx -> Contractility; Ca_release -> Contractility; }
Dobutamine Signaling Pathway
dot graph Nesiritide_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPR_A [label="Natriuretic Peptide\nReceptor-A (NPR-A)", fillcolor="#FBBC05"]; Guanylate_Cyclase [label="Particulate Guanylate\nCyclase (pGC)", fillcolor="#F1F3F4"]; GTP [label="GTP", shape=plaintext, fontcolor="#5F6368"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded]; Contractility_Effect [label="Potential Decrease in\nCardiomyocyte Contractility", shape=ellipse, fillcolor="#F1F3F4", style=rounded];
This compound -> NPR_A [label=" Binds to"]; NPR_A -> Guanylate_Cyclase [label=" Activates"]; GTP -> Guanylate_Cyclase [style=dashed, arrowhead=none]; Guanylate_Cyclase -> cGMP [label=" Converts GTP to"]; cGMP -> PKG [label=" Activates"]; PKG -> Vasodilation [label=" Promotes"]; PKG -> Contractility_Effect [label=" May lead to"]; }
This compound Signaling Pathway
Quantitative Comparison of Effects on Cardiomyocyte Contractility
The following table summarizes the quantitative effects of this compound and Dobutamine on key parameters of cardiomyocyte contractility based on available experimental data. It is important to note that the data are derived from different experimental models and conditions, highlighting the need for direct comparative studies.
| Parameter | This compound | Dobutamine | Experimental Model |
| Mechanism | Activates NPR-A, increases cGMP[4][5] | Activates β1-adrenoceptors, increases cAMP[1][2] | In vitro/In vivo |
| Direct Inotropic Effect | Generally considered neutral or negative[6][7] | Positive[2][3] | In vivo/In vitro |
| Intracellular Calcium | No direct significant change reported | Increased from 155.4 ± 11.4 nmol/L to 484.7 ± 22.4 nmol/L (at 0.1 µmol/L)[4] | Neonatal Rat Cardiomyocytes |
| Cell Shortening | Data not available in a comparable format | Variable response observed; some cells show increased shortening, others show a decrease despite increased calcium[3] | Isolated Cardiomyocytes |
| End-Systolic Elastance (Ees) | Decreased from 2.6 ± 1.6 to 2.0 ± 1.4 mm Hg/mL[6] | Data not available in a comparable format | Human Heart Failure Patients |
| Preload-Recruitable Stroke Work (PRSW) | Decreased from 76 ± 37 to 62 ± 28 g/cm²[6] | Data not available in a comparable format | Human Heart Failure Patients |
| Systolic Annular Tissue Velocity | Reduced from 8.0 ± 1.9 to 6.9 ± 1.3 cm/s[6] | Data not available in a comparable format | Human Heart Failure Patients |
| dP/dt/P | Data not available in a comparable format | Increased from 65 ± 3 to 128 ± 4 s⁻¹ (at 40 µg/kg/min) | Conscious Dogs |
| Isolength Velocity | Data not available in a comparable format | Increased from 72 ± 4 to 120 ± 7 mm/s (at 40 µg/kg/min) | Conscious Dogs |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Dobutamine on cardiomyocyte contractility.
Isolation of Adult Ventricular Cardiomyocytes
A common method for studying the direct effects of pharmacological agents on cardiomyocytes is through their isolation from cardiac tissue. The Langendorff perfusion method is frequently employed for this purpose.
dot graph Cardiomyocyte_Isolation_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Heart Excision", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Langendorff [label="Langendorff Perfusion\n(Retrograde aortic perfusion)"]; Buffer1 [label="Perfusion with\nCa2+-free Buffer"]; Buffer2 [label="Perfusion with\nEnzyme-containing Buffer\n(e.g., Collagenase)"]; Dissociation [label="Mechanical Dissociation\nof Ventricular Tissue"]; Filtration [label="Filtration to remove\nundigested tissue"]; Calcium [label="Gradual Reintroduction\nof Calcium"]; End [label="Isolated Cardiomyocytes\nReady for Experimentation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Langendorff; Langendorff -> Buffer1; Buffer1 -> Buffer2; Buffer2 -> Dissociation; Dissociation -> Filtration; Filtration -> Calcium; Calcium -> End; }
Cardiomyocyte Isolation Workflow
-
Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rat, mouse) and placed in ice-cold buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to stop contractions and wash out blood.
-
Enzymatic Digestion: The perfusate is switched to a buffer containing digestive enzymes, such as collagenase, to break down the extracellular matrix.
-
Mechanical Dissociation: The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.
-
Filtration: The cell suspension is filtered to remove any remaining large tissue fragments.
-
Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to bring the cardiomyocytes to a physiological calcium concentration.
Measurement of Cardiomyocyte Contractility
Several techniques are available to measure the contractility of isolated cardiomyocytes. Video-based edge detection and sarcomere length tracking are common methods.[1][2][8]
-
Cell Plating: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.
-
Microscopy Setup: The coverslips are placed in a perfusion chamber on the stage of an inverted microscope equipped with a high-speed camera.
-
Field Stimulation: Cardiomyocytes are electrically field-stimulated to contract at a set frequency (e.g., 1 Hz).
-
Drug Perfusion: A baseline recording of contractility is obtained, after which the perfusion solution is switched to one containing the test compound (this compound or Dobutamine) at the desired concentration.
-
Data Acquisition: High-speed video recordings of contracting cardiomyocytes are captured before and after drug administration.
-
Data Analysis: Specialized software is used to track the cell edges or the sarcomere striations to measure parameters such as:
-
Cell Shortening: The percentage of change in cell length during contraction.
-
Velocity of Shortening and Relengthening: The speed at which the cell contracts and relaxes.
-
Time to Peak Contraction and Time to 90% Relaxation: Measures of the kinetics of the contractile cycle.
-
Measurement of Intracellular Calcium Transients
To correlate changes in contractility with intracellular calcium dynamics, fluorescent calcium indicators are used.
-
Dye Loading: Isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Microscopy and Photometry: The cells are placed on a microscope equipped with a photometry system capable of alternating excitation wavelengths and recording fluorescence emission.
-
Data Acquisition: As the cells are electrically stimulated to contract, the changes in fluorescence intensity are recorded, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: The ratio of fluorescence at different excitation wavelengths is used to calculate the intracellular calcium concentration, allowing for the characterization of the calcium transient amplitude, duration, and decay rate.
Conclusion
This compound and Dobutamine exert distinct and, in some respects, opposing effects on cardiomyocyte contractility. Dobutamine is a direct positive inotrope, enhancing contractility through the well-defined β1-adrenoceptor-cAMP pathway and subsequent increase in intracellular calcium. This makes it a valuable agent for acutely increasing cardiac output.
This compound's primary mechanism of action is vasodilation via the cGMP pathway. While often considered to have a neutral direct effect on contractility, evidence from clinical studies in heart failure patients suggests it may acutely decrease myocardial contractility. This highlights the complexity of its action and the need for further research to fully elucidate its direct effects on the cardiomyocyte.
For researchers and drug development professionals, the choice between targeting the cAMP or cGMP pathways has profound implications for the desired therapeutic outcome. The experimental protocols outlined provide a foundation for further investigation into the cellular and molecular mechanisms governing cardiomyocyte contractility and for the development of novel cardiac therapies.
References
- 1. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Acute effects of intravenous this compound on cardiac contractility in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Nesiritide versus nitroglycerin: a preclinical mechanistic comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical mechanisms of action of nesiritide and nitroglycerin, two vasodilators with distinct molecular targets and signaling pathways. The information presented herein is intended to support research and drug development efforts in cardiovascular pharmacology.
Executive Summary
This compound, a recombinant form of human B-type natriuretic peptide (BNP), and nitroglycerin, an organic nitrate, are both potent vasodilators that ultimately exert their effects through the second messenger cyclic guanosine monophosphate (cGMP). However, they activate cGMP production via fundamentally different upstream mechanisms. This compound directly binds to and activates the particulate guanylate cyclase (pGC) receptor, specifically the natriuretic peptide receptor-A (NPR-A). In contrast, nitroglycerin requires intracellular bioactivation to release nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) in the cytoplasm. This distinction in their primary targets leads to differences in their cellular and physiological effects, including the potential for tolerance development with nitroglycerin.
Signaling Pathways
The signaling cascades for this compound and nitroglycerin, while both converging on cGMP, are initiated by distinct molecular events.
This compound Signaling Pathway
This compound acts as a direct agonist for the NPR-A receptor, a transmembrane enzyme with intrinsic guanylate cyclase activity. Binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1]
Nitroglycerin Signaling Pathway
Nitroglycerin's mechanism is indirect and requires enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase 2 (ALDH2), to release nitric oxide (NO).[2] NO, a gaseous signaling molecule, freely diffuses across the cell membrane and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert GTP to cGMP.[2][3]
Preclinical Experimental Data
While direct head-to-head preclinical studies comparing this compound and nitroglycerin are limited, the following tables summarize representative data from separate preclinical investigations that utilized similar methodologies.
In Vitro cGMP Production
| Drug | Tissue/Cell Type | Concentration | Fold Increase in cGMP (vs. Control) | Reference |
| Nitroglycerin | Rat Aortic Strips | 1 µM | ~4-fold | [4] |
| This compound (BNP) | Canine Vascular Smooth Muscle Cells | 100 nM | ~10-fold | (Data inferred from related natriuretic peptide studies) |
In Vitro Vasorelaxation
| Drug | Vessel Type | Pre-constrictor | EC50 | Reference |
| Nitroglycerin | Rat Aorta | Phenylephrine | ~10 nM | [4] |
| This compound (BNP) | Canine Coronary Artery | U46619 | ~1 nM | (Data inferred from related natriuretic peptide studies) |
Note: As with cGMP data, direct comparative preclinical EC50 values were not found in a single study. The presented values are from separate studies on different species and vessel types, and should be interpreted with caution.
Hemodynamic Effects in Animal Models
Clinical trial data from the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial provides a comparative overview of the hemodynamic effects in humans, which are reflective of preclinical findings.
| Parameter | This compound | Nitroglycerin | Time Point | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) Reduction | -5.8 mmHg | -3.8 mmHg | 3 hours | [5][6] |
| PCWP Reduction | -8.2 mmHg | -6.3 mmHg | 24 hours | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical vasodilator research are provided below.
Measurement of cGMP Concentration by Competitive ELISA
This protocol outlines the general steps for quantifying cGMP levels in vascular tissue homogenates.
Objective: To measure the concentration of cGMP in tissue samples following treatment with this compound or nitroglycerin.
Materials:
-
Isolated vascular tissue (e.g., rat aorta)
-
Liquid nitrogen
-
0.1 M HCl
-
Centrifuge
-
Competitive cGMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Tissue Harvest and Preparation: Immediately following experimental treatment, excise the vascular tissue and flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a predetermined volume of 0.1 M HCl.
-
Centrifugation: Centrifuge the homogenate at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Sample Collection: Carefully collect the supernatant, which contains the cGMP.
-
ELISA Protocol:
-
Prepare cGMP standards and samples according to the ELISA kit manufacturer's instructions. This typically involves acetylation of samples and standards to improve assay sensitivity.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the cGMP-alkaline phosphatase conjugate (tracer) to the wells.
-
Add the anti-cGMP antibody to the wells.
-
Incubate the plate for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the tissue homogenate.
Assessment of Vascular Relaxation using an Organ Bath System
This protocol describes the methodology for measuring isometric tension in isolated aortic rings to assess vasodilator potency.
Objective: To determine the concentration-response relationship for this compound- and nitroglycerin-induced relaxation of pre-constricted vascular rings.
Materials:
-
Isolated thoracic aorta from a laboratory animal (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine)
-
This compound and nitroglycerin stock solutions
Procedure:
-
Aortic Ring Preparation:
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
-
Mounting: Mount the aortic rings in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are suspended between two hooks, one of which is attached to a force transducer.
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Assess the integrity of the endothelium by inducing relaxation with acetylcholine after pre-constriction with phenylephrine.
-
-
Concentration-Response Curve Generation:
-
Wash the rings and allow them to return to baseline tension.
-
Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine.
-
Once the contraction has plateaued, cumulatively add increasing concentrations of the vasodilator (this compound or nitroglycerin) to the organ bath at set time intervals.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve (percentage relaxation vs. log-concentration of the vasodilator).
-
Calculate the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) to determine the potency of the vasodilator.
-
Conclusion
This compound and nitroglycerin are both effective cGMP-elevating vasodilators, but their distinct mechanisms of action have important preclinical and clinical implications. This compound directly activates NPR-A, a pathway that is generally not subject to tolerance. In contrast, nitroglycerin's reliance on enzymatic bioactivation to produce NO, which then acts on sGC, is associated with the development of tolerance upon continuous exposure. This fundamental difference is a key consideration for researchers and drug developers working on novel cardiovascular therapies. The experimental protocols provided in this guide offer a framework for conducting preclinical studies to further elucidate the nuanced effects of these and other vasodilator compounds.
References
- 1. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nitroglycerin/L-cysteine on soluble guanylate cyclase: evidence for an activation/inactivation equilibrium controlled by nitric oxide binding and haem oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular tolerance to nitroglycerin and cyclic GMP generation in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous this compound vs nitroglycerin for treatment of decompensated congestive heart failure: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nesiritide's Effects Against Novel Heart Failure Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nesiritide with novel therapeutics for heart failure, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the evolving landscape of heart failure treatment.
Introduction
This compound, a recombinant form of human B-type natriuretic peptide (BNP), was introduced as a vasodilator for the treatment of acutely decompensated heart failure.[1][2] Its mechanism involves binding to natriuretic peptide receptors, leading to arterial and venous dilation, natriuresis, and diuresis.[2][3] While it demonstrated rapid hemodynamic improvements, its long-term efficacy and safety profile have been subjects of debate.[4][5] In recent years, a new wave of heart failure therapeutics with diverse mechanisms of action has emerged, offering significant improvements in clinical outcomes. This guide benchmarks this compound against three prominent novel therapies: Sacubitril/Valsartan, Vericiguat, and Omecamtiv Mecarbil.
Comparative Data on Efficacy and Safety
The following tables summarize key quantitative data from clinical trials, providing a comparative overview of this compound and the novel therapeutics.
| Table 1: Efficacy Outcomes in Key Clinical Trials | ||||
| Drug | Key Clinical Trial | Primary Efficacy Endpoint | Result | Citation |
| This compound | VMAC | Change in Pulmonary Capillary Wedge Pressure (PCWP) at 3 hours | -5.8 mmHg (vs. -3.8 mmHg for nitroglycerin) | [6] |
| Sacubitril/Valsartan | PARADIGM-HF | Composite of cardiovascular death or hospitalization for heart failure | 20% reduction in risk vs. enalapril | [7][8] |
| Vericiguat | VICTORIA | Composite of cardiovascular death or first hospitalization for heart failure | 10% relative reduction in risk vs. placebo | [9] |
| Omecamtiv Mecarbil | GALACTIC-HF | Composite of first heart failure event or cardiovascular death | 8% reduction in risk vs. placebo | [10] |
| Table 2: Safety Profile in Key Clinical Trials | ||||
| Drug | Key Clinical Trial | Key Adverse Events | Incidence/Comment | Citation |
| This compound | Pooled Analysis | Worsening renal function | Increased risk compared to non-inotrope controls | [11] |
| Hypotension | Common adverse effect | [1][12] | ||
| Sacubitril/Valsartan | PARADIGM-HF | Hypotension | More frequent than with enalapril | [8] |
| Angioedema | Higher incidence of non-serious angioedema | [8] | ||
| Vericiguat | VICTORIA | Symptomatic hypotension and syncope | Low incidence, comparable to placebo | [9] |
| Omecamtiv Mecarbil | COSMIC-HF | Similar safety profile to placebo | Minimal troponin release without evidence of ischemia observed | [13] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these drugs stem from their distinct mechanisms of action, which are visualized in the following signaling pathway diagrams.
This compound Signaling Pathway
This compound is a recombinant form of human B-type natriuretic peptide (hBNP).[14] It binds to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells.[3] This binding increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), which acts as a second messenger to dilate veins and arteries.[2][3] This vasodilation reduces both preload and afterload, leading to a decrease in pulmonary capillary wedge pressure and an increase in cardiac index without a direct inotropic effect.[1][14][15]
Caption: this compound Signaling Pathway
Sacubitril/Valsartan Signaling Pathway
Sacubitril/Valsartan is an angiotensin receptor-neprilysin inhibitor (ARNI).[7] It has a dual mechanism of action. Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, bradykinin, and other vasoactive peptides.[16] This inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis.[17] Valsartan is an angiotensin II receptor blocker (ARB) that blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[7] The combination addresses two key pathophysiological pathways in heart failure.[16]
Caption: Sacubitril/Valsartan Dual Mechanism
Vericiguat Signaling Pathway
Vericiguat is a soluble guanylate cyclase (sGC) stimulator.[9][18] In heart failure, impaired nitric oxide (NO) signaling leads to reduced activity of sGC and lower levels of cGMP.[19] Vericiguat directly stimulates sGC, independent of and synergistic with NO, to increase the production of cGMP.[18][20] This leads to smooth muscle relaxation and vasodilation.[20]
Caption: Vericiguat Signaling Pathway
Omecamtiv Mecarbil Signaling Pathway
Omecamtiv mecarbil is a cardiac myosin activator.[21] It directly targets the sarcomere, the contractile unit of cardiomyocytes, to improve cardiac function.[21] By binding to the catalytic domain of cardiac myosin, it increases the rate of transition of myosin into the force-producing state, leading to a more efficient and prolonged systolic ejection time without increasing myocardial oxygen consumption.[10][13][22]
Caption: Omecamtiv Mecarbil Mechanism
Experimental Protocols
The evaluation of heart failure therapeutics relies on a combination of preclinical and clinical experimental protocols to assess cardiac function, hemodynamics, and biomarkers.
Preclinical Assessment of Cardiac Function
Preclinical studies in animal models are crucial for initial efficacy and safety profiling.[23]
-
Echocardiography: This non-invasive technique is used to assess cardiac morphology and systolic function in small animal models.[24][25] Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Pressure-Volume (PV) Loop Analysis: Considered the gold standard for assessing cardiac mechanics, PV loop analysis provides detailed information on both systolic and diastolic function by simultaneously measuring intraventricular pressure and volume.[24]
Clinical Assessment of Hemodynamics
In clinical trials, hemodynamic monitoring provides direct measurement of the therapeutic effects on cardiac pressures and output.
-
Right Heart Catheterization: This invasive procedure measures pulmonary capillary wedge pressure (PCWP), pulmonary artery pressure, and cardiac output, providing key insights into a drug's effect on cardiac filling pressures and function.
-
Implantable Hemodynamic Monitors: Devices like the CardioMEMS HF System allow for remote monitoring of pulmonary artery pressure in ambulatory patients, enabling proactive management and potentially reducing hospitalizations.[26][27][28]
Biomarker Analysis
Circulating biomarkers are integral to heart failure clinical trials for patient selection, risk stratification, and as surrogate endpoints.[29][30][31]
-
Natriuretic Peptides (BNP and NT-proBNP): Levels of these peptides are elevated in heart failure and are used to diagnose, prognosticate, and monitor treatment response.[16][32] It is important to note that while sacubitril/valsartan increases BNP levels, NT-proBNP remains a reliable marker of heart failure severity in patients on this therapy.[16]
-
Cardiac Troponins (cTnT and cTnI): These are sensitive markers of myocardial injury and are used to assess cardiac safety.
-
Biomarkers of Fibrosis (e.g., sST2, Galectin-3): These markers reflect cardiac remodeling and fibrosis and can provide prognostic information.[17][32]
Experimental Workflow: Biomarker-Guided Therapy Trial
The following diagram illustrates a typical workflow for a clinical trial investigating a novel heart failure therapeutic using a biomarker-guided approach.
Caption: Biomarker-Guided Clinical Trial Workflow
Conclusion
The landscape of heart failure therapeutics has evolved significantly since the introduction of this compound. Novel agents such as Sacubitril/Valsartan, Vericiguat, and Omecamtiv Mecarbil, with their distinct and targeted mechanisms of action, have demonstrated substantial improvements in morbidity and mortality in patients with heart failure. While this compound offered a valuable option for acute hemodynamic stabilization, the newer therapies represent a paradigm shift towards long-term disease modification. This guide provides a foundational comparison to aid in the continued research and development of even more effective treatments for this complex syndrome.
References
- 1. This compound: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Tumultuous Journey of this compound Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. This compound: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entresto (Sacubitril / Valsartan) for the Treatment of Heart Failure [clinicaltrialsarena.com]
- 8. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCA - this compound for Treatment of Heart Failure Patients (CAG-00289N) - Proposed Decision Memo [cms.gov]
- 12. This compound: a novel approach for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [this compound, a novel treatment for heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. cytokinetics.com [cytokinetics.com]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardiovascular Preclinical Disease Models | Syncrosome [syncrosome.com]
- 26. jwatch.org [jwatch.org]
- 27. Haemodynamic Monitoring Devices in Heart Failure: Maximising Benefit with Digitally Enabled Patient Centric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Remote Hemodynamic Monitoring of Pulmonary Artery Pressures in Patients With Chronic Heart Failure - American College of Cardiology [acc.org]
- 29. Biomarkers in heart failure clinical trials. A review from the Biomarkers Working Group of the Heart Failure Association of the European Society of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Established and Emerging Roles of Biomarkers in Heart Failure Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. emjreviews.com [emjreviews.com]
Safety Operating Guide
Navigating the Disposal of Nesiritide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical agents like nesiritide are paramount to ensuring laboratory safety and environmental protection. While specific disposal guidelines for this compound are not explicitly detailed in regulatory frameworks, a comprehensive procedure can be established based on its chemical properties, product information, and general best practices for non-hazardous pharmaceutical waste.
This compound, a recombinant form of human B-type natriuretic peptide (hBNP), is a polypeptide that is cleared from circulation through enzymatic degradation and renal filtration.[1][2][3] Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous waste under international conventions and is not regulated for transport.[4][5] However, environmental release should be avoided.[5]
Disposal Procedures for this compound and Associated Waste
The following table outlines the recommended disposal procedures for various forms of this compound waste in a laboratory setting. These procedures are designed to minimize environmental impact and ensure compliance with general laboratory safety standards.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound Vials (Lyophilized Powder) | 1. Treat as non-hazardous pharmaceutical waste. 2. Segregate from other chemical waste. 3. Dispose of in a designated pharmaceutical waste container destined for incineration by a licensed waste management provider. |
| Reconstituted this compound Solution | 1. Do not pour down the drain. 2. Absorb the liquid with an inert material (e.g., vermiculite, dry sand). 3. Place the absorbed material in a sealed container. 4. Dispose of the container in a designated pharmaceutical waste bin for incineration. |
| Empty this compound Vials | 1. Once empty, vials are considered non-hazardous. 2. Deface or remove labels to protect proprietary information. 3. Dispose of in a sharps container or a container for broken glass to prevent physical injury. |
| Contaminated Personal Protective Equipment (PPE) | 1. Segregate from regular lab trash. 2. Place gloves, lab coats, and other contaminated PPE in a designated biohazard or pharmaceutical waste bag. 3. Dispose of according to your institution's guidelines for non-hazardous pharmaceutical waste. |
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the degradation of this compound for disposal purposes. The product's inherent biodegradability as a peptide is the basis for its classification as non-hazardous waste.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationships in this compound Waste Classification
The determination of the appropriate disposal pathway for this compound is based on its classification as a non-hazardous substance. The following diagram illustrates this logical relationship.
Caption: Logic for classifying this compound waste as non-hazardous.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
Essential Safety and Handling Protocols for Nesiritide
For researchers, scientists, and drug development professionals, ensuring safe handling of Nesiritide is paramount. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential for exposure.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] For tasks with a potential for leaking or splashing, double gloves are required.[2] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] If there is a potential for splashing, a cuffed gown that is resistant to permeability by hazardous drugs is required.[2] |
| Respiratory Protection | Respirator | No protective equipment is needed under normal use conditions.[1] However, a NIOSH-certified N95 or N100 respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[3] Use a particle filter type if a respirator is needed.[1] |
Handling and Storage Procedures
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Tasks involving this compound in powdered form should be performed in a controlled area, such as a chemical fume hood or biological safety cabinet.[2]
-
Provide an accessible safety shower and eye wash station.
Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Prevent dust formation during handling.[1]
-
Wash hands thoroughly before donning and after removing gloves.[2]
Storage:
-
Store under an inert atmosphere.[1]
-
Incompatible materials to avoid include acids, strong bases, and reducing agents.[1]
Disposal Plan
Contaminated materials and waste should be handled as hazardous waste in accordance with institutional and regulatory guidelines.
-
Sharps: Needles and syringes must not be crushed, clipped, or capped. They should be placed directly into a designated sharps container.[2]
-
Contaminated PPE: Contaminated gloves, gowns, and other disposable PPE should be placed in a designated biohazard container.[2]
-
Uncontaminated PPE: Gloves and other disposable PPE that are not contaminated may be disposed of in the regular trash.[2]
-
Spills: In case of a spill, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
